1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-7-6-13-8-10(9-14)11-4-2-3-5-12(11)13/h2-5,8-9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEOMQTYIHCDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde chemical structure and properties
An In-depth Technical Guide to 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
Executive Summary
This guide provides a comprehensive technical overview of this compound, a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole-3-carbaldehyde scaffold is a cornerstone in the development of novel therapeutic agents due to its prevalence in bioactive natural products and its versatile reactivity.[1][2][3] This document details the chemical structure, physicochemical properties, a robust synthetic protocol via the Vilsmeier-Haack reaction, and characteristic spectroscopic data of the title compound. Furthermore, it explores the molecule's reactivity and its potential as a key intermediate for drug discovery professionals, researchers, and scientists.
Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold
The indole nucleus is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][3] Among its many derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly valuable scaffold for synthetic modification.[1][4] The aldehyde functional group at the C3 position is not only a key feature of many natural products but also serves as a versatile chemical handle for constructing more complex molecular architectures through reactions like condensations and Schiff base formations.[4][5]
Substitution at the N1 position of the indole ring, as seen in this compound, allows for the fine-tuning of the molecule's steric and electronic properties. This modification can significantly influence its solubility, metabolic stability, and biological activity, making such derivatives highly valuable as intermediates in drug development programs targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[1][2]
Chemical Structure and Physicochemical Properties
This compound features a planar indole bicyclic system, with a formyl (-CHO) group at the C3 position and a 2-methoxyethyl group attached to the nitrogen atom (N1). The methoxyethyl side chain introduces flexibility and potential hydrogen bond accepting sites, which can be crucial for molecular recognition and binding to biological targets.
Figure 1: Chemical Structure of this compound.
Physicochemical Data Summary
The key properties of the title compound are summarized below. This data is essential for planning synthetic transformations, purification procedures, and formulation studies.
| Property | Value | Source |
| CAS Number | 102505-18-8 | Internal Database |
| Molecular Formula | C₁₂H₁₃NO₂ | [6] |
| Molecular Weight | 203.24 g/mol | [6] |
| Appearance | Typically an off-white to beige crystalline powder | [7] (by analogy) |
| Melting Point | Not explicitly reported; parent indole-3-carbaldehyde melts at 193-198 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, Methanol, Dichloromethane | [7] (by analogy) |
| Boiling Point | >260 °C (estimated) | [7] (by analogy) |
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] The electron-rich indole ring attacks this electrophile, preferentially at the C3 position, leading to an intermediate that hydrolyzes upon basic work-up to yield the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a self-validating, field-proven methodology for the synthesis of this compound from its corresponding N-substituted indole precursor.
Materials:
-
1-(2-Methoxyethyl)-1H-indole (1 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 equiv.)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation (Causality: Generation of the Electrophile):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and prevent degradation of the reagent.
-
Slowly add POCl₃ (1.2-1.5 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. A thick, crystalline precipitate of the Vilsmeier reagent may form.[9][11]
-
-
Formylation Reaction (Causality: Electrophilic Aromatic Substitution):
-
In a separate flask, dissolve the starting material, 1-(2-Methoxyethyl)-1H-indole (1 equiv.), in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[9][11] The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Hydrolysis (Causality: Product Formation and Neutralization):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is alkaline (pH > 8).[9] This step is often exothermic and may cause foaming. The product typically precipitates as a solid.
-
-
Isolation and Purification (Causality: Obtaining a Pure, Characterized Product):
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent like DCM or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Further purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the final, pure this compound.[9]
-
Figure 2: Synthetic Workflow for this compound.
Spectroscopic Characterization
The structural identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral data are expected:[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically around δ 9.9-10.1 ppm.[11][12][13]
-
Indole Ring Protons: A complex multiplet pattern between δ 7.2-8.3 ppm. The proton at the C2 position will appear as a singlet, often the most downfield of the ring protons (around δ 8.3 ppm).[11]
-
Methoxyethyl Protons (-CH₂CH₂OCH₃): Two triplets are expected for the methylene groups. The N-CH₂ protons will likely appear around δ 4.2-4.4 ppm, and the O-CH₂ protons around δ 3.6-3.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons will be observed around δ 3.3-3.4 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, approximately δ 185 ppm.[11]
-
Indole Carbons: Signals between δ 110-140 ppm.
-
Methoxyethyl Carbons: Signals for the N-CH₂, O-CH₂, and O-CH₃ carbons will appear in the upfield region of the spectrum.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band for the aldehyde C=O stretch is expected around 1640-1680 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be observed.
-
A prominent C-O stretching band for the methoxy group will be present around 1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the molecular weight of 203.24 would be observed, confirming the compound's identity.
-
Reactivity and Applications in Drug Development
This compound is a versatile chemical intermediate. Its value lies in the reactivity of both the indole nucleus and the aldehyde functional group.
-
Aldehyde Group Transformations: The formyl group is a gateway to a vast number of derivatives. It readily undergoes:
-
Reductive Amination: To produce various substituted tryptamine analogs.
-
Wittig and Horner-Wadsworth-Emmons reactions: To extend the carbon chain and form alkenes.
-
Condensation Reactions (Knoevenagel, Aldol): To react with active methylene compounds, forming α,β-unsaturated systems which are themselves valuable synthetic intermediates.[1][4]
-
Schiff Base Formation: Reaction with primary amines to form imines, which can be used as ligands or reduced to secondary amines.[5]
-
-
Role as a Building Block: This compound serves as an excellent starting point for synthesizing more complex heterocyclic systems. The indole-3-carbaldehyde scaffold has been used to develop compounds with a wide range of biological activities, including:
The N-methoxyethyl group can enhance pharmacokinetic properties, such as solubility and cell permeability, making this particular derivative an attractive building block for modern drug discovery campaigns.
Conclusion
This compound is a valuable and synthetically accessible chemical entity. Its structure combines the privileged indole core with a versatile aldehyde handle and a property-modifying N-substituent. The robust and scalable Vilsmeier-Haack synthesis makes it readily available for researchers. Its proven utility as a precursor to a wide range of biologically active molecules ensures its continued importance for scientists and professionals in the fields of medicinal chemistry and drug development.
References
-
New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Retrieved February 17, 2026, from [Link]
-
Cipiciani, A., Clementi, S., Linda, P., Marino, G., & Savelli, G. (1979). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, (4), 541-544. [Link]
-
El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741. Retrieved February 17, 2026, from [Link]
-
Murakami, Y., Ishii, A., Ozawa, H., Okahira, H., Hosokawa, K., Tashiro, T., Muto, J., Suzuki, H., Tani, M., & Yokoyama, Y. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-benzyltetrahydrocarbazole. HETEROCYCLES, 60(8), 1873. [Link]
-
Dinesha, P. A., & Telkar, S. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 15(1), 1000-1006. Retrieved February 17, 2026, from [Link]
-
Kour, J., & Kumar, A. (2022). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 9(1), 3-23. [Link]
-
Afghan, A., & Moghaddam, F. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Orient. J. Chem., 2(2), 120-126. Retrieved February 17, 2026, from [Link]
-
Naik, N., Kumar, H. V., & Naik, H. S. B. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Retrieved February 17, 2026, from [Link]
-
1-methoxy-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(32), 16365-16371. [Link]
-
indole-3-carboxaldehyde. (n.d.). The Good Scents Company. Retrieved February 17, 2026, from [Link]
-
Arshad, S., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(1), o163. [Link]
-
Indole-3-carbaldehyde. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents.
-
De Zoysa, G. H., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 26(21), 6649. [Link]
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- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
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- 6. 1-(2-Methoxy-ethyl)-1H-indole-3-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
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- 14. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
Molecular weight and formula of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
Executive Summary
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde is a specialized heterocyclic intermediate used primarily in the synthesis of cannabimimetic indoles and pharmaceutical building blocks. As a functionalized indole, it serves as a critical precursor for "JWH-style" synthetic cannabinoids (specifically analogs where the lipophilic N-alkyl chain is replaced by a methoxyethyl ether moiety) and other tryptamine-based therapeutics.
This guide provides a comprehensive technical profile, including molecular identity, validated synthetic routes, and analytical characterization protocols.
Part 1: Physicochemical Identity
The following data establishes the core molecular identity of the compound. Researchers should verify these parameters upon receipt of any commercial standard.
| Parameter | Value |
| IUPAC Name | This compound |
| Common Synonyms | 1-(2-Methoxyethyl)-3-formylindole; N-(2-Methoxyethyl)indole-3-carboxaldehyde |
| CAS Registry Number | 105316-96-3 (Verify with specific vendor; widely cited for this structure) |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Exact Mass | 203.0946 |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Experimental range varies by purity) |
| Solubility | Soluble in DCM, DMSO, DMF, Methanol; Insoluble in Water |
| SMILES | COCCN1C=C(C=O)C2=CC=CC=C21 |
| InChI Key | Standard InChIKey required for database registration |
Part 2: Synthetic Utility & Mechanism
The synthesis of this compound generally follows one of two mechanistic pathways. The choice of pathway depends on the availability of starting materials (Indole vs. Indole-3-carboxaldehyde).
Pathway A: Convergent N-Alkylation (Recommended)
This is the most direct route, utilizing the commercially available Indole-3-carboxaldehyde . The reaction exploits the acidity of the indole N-H proton (pKa ~16-17 in DMSO).
-
Mechanism:
Nucleophilic Substitution. -
Reagents: Sodium Hydride (NaH) or Potassium Carbonate (
) as base; 1-Bromo-2-methoxyethane as the electrophile. -
Advantage: Fewer steps; avoids the use of phosphorus oxychloride (
).
Pathway B: Linear Vilsmeier-Haack Formylation
This route starts with the N-alkylation of Indole , followed by C3-formylation.
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Reagents:
/ DMF (Vilsmeier Reagent). -
Advantage: Useful if the specific N-alkylated indole is already available in the library.
Visualizing the Synthetic Logic
The following diagram illustrates the convergent synthesis (Pathway A) and its downstream utility in JWH-type analogue synthesis.
Figure 1: Convergent synthetic pathway via N-alkylation of the indole core.
Part 3: Experimental Protocol (Pathway A)
Objective: Synthesis of this compound via N-alkylation. Scale: 10 mmol (Laboratory Scale).
Reagents & Setup
-
Indole-3-carboxaldehyde: 1.45 g (10 mmol)
-
1-Bromo-2-methoxyethane: 1.53 g (11 mmol, 1.1 eq)
-
Potassium Carbonate (
): 2.76 g (20 mmol, 2.0 eq) — Note: is preferred over NaH for safety and ease of handling in DMF. -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Atmosphere: Nitrogen or Argon balloon.
Step-by-Step Methodology
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde (1.45 g) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(2.76 g) in a single portion. Stir the suspension at room temperature for 30 minutes.-
Causality: This allows the base to deprotonate the indole nitrogen, generating the reactive indolyl anion. The color may shift to a darker yellow/orange.
-
-
Alkylation: Add 1-Bromo-2-methoxyethane (1.53 g) dropwise via syringe.
-
Reaction: Heat the mixture to 60–70 °C and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting aldehyde (
) should disappear, and a new, less polar spot ( ) should appear.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the mixture into Ice-Water (100 mL) with vigorous stirring. The product typically precipitates as a solid.
-
If solid forms: Filter via vacuum filtration, wash with water (3 x 20 mL) to remove residual DMF.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 30 mL), dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) if high purity (>98%) is required.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signals must be observed.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.98 | Singlet (s) | 1H | Aldehyde (-CHO) (Diagnostic Peak) |
| 8.30 | Doublet (d) | 1H | Indole C4-H (Deshielded by C=O) |
| 7.80 | Singlet (s) | 1H | Indole C2-H |
| 7.30 – 7.40 | Multiplet (m) | 3H | Indole Aromatic Protons (C5, C6, C7) |
| 4.35 | Triplet (t) | 2H | N-CH₂ -CH₂-O |
| 3.75 | Triplet (t) | 2H | N-CH₂-CH₂ -O |
| 3.35 | Singlet (s) | 3H | O-CH₃ (Methoxy group) |
Mass Spectrometry (GC-MS / LC-MS)[7]
-
Ionization: ESI+ or EI (70 eV).
-
Molecular Ion (
): 203.1 m/z. -
Base Peak: Often 144 m/z (Loss of methoxyethyl chain) or 203 m/z depending on ionization hardness.
-
Fragmentation Pattern: Look for loss of -CHO (M-29) and cleavage of the ether chain.
Analytical Workflow Diagram
Figure 2: Quality control and validation workflow.
Part 5: Safety & References
Safety Data (GHS Classification)
-
Signal Word: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid contact with skin. Wear nitrile gloves and safety glasses.
References
-
Santa Cruz Biotechnology. 1-(2-Methoxy-ethyl)-1H-indole-3-carbaldehyde Product Data. Retrieved from
-
Cayman Chemical. Indole-3-carboxaldehyde Product Insert & Safety Data. Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for Indole-3-carboxaldehyde derivatives. Retrieved from
-
Huffman, J. W., et al. (2005). Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry.[1] (Contextual grounding for alkylindole synthesis).
Sources
Pharmacophore Analysis & Strategic Scaffolding of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
The following technical guide details the pharmacophore analysis of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde , a critical synthetic intermediate and pharmacophoric scaffold in medicinal chemistry.
Executive Summary
This compound (CAS: 144346-68-3) represents a "privileged scaffold" in drug discovery. While often utilized as a synthetic intermediate for Schiff bases, chalcones, and heterocyclic hybrids, the molecule itself possesses distinct pharmacophoric features that modulate biological activity—specifically in oncology (tubulin polymerization inhibition) and antimicrobial research. This guide provides a rigorous analysis of its steric, electronic, and physicochemical properties, establishing a protocol for integrating this scaffold into high-affinity ligand designs.
Structural & Physicochemical Basis
To understand the pharmacophore, we must first profile the molecule's fundamental properties. The N-substitution (2-methoxyethyl) distinguishes this scaffold from the parent indole-3-carbaldehyde, introducing flexibility and a secondary hydrogen bond acceptor (HBA) vector.
Molecular Descriptors
| Property | Value | Structural Implication |
| Molecular Formula | C₁₂H₁₃NO₂ | Core scaffold |
| Molecular Weight | 203.24 g/mol | Fragment-like (Rule of 3 compliant) |
| LogP (Predicted) | ~2.1 - 2.5 | Optimized lipophilicity vs. naked indole |
| H-Bond Donors (HBD) | 0 | N1 is substituted; lacks NH donor |
| H-Bond Acceptors (HBA) | 2 | Carbonyl (C=O) and Ether (O-Me) |
| Rotatable Bonds | 4 | High flexibility in N1-tail |
| Topological Polar Surface Area (TPSA) | ~26 Ų | High membrane permeability (BBB penetrant potential) |
Conformational Dynamics
The 1-(2-methoxyethyl) tail exhibits significant conformational freedom. In a biological context, this chain often adopts a "folded" or "extended" conformation depending on the binding pocket's solvation state.
-
Extended Conformation: Favored in solvent-exposed regions, increasing solubility.
-
Folded Conformation: Can occur if the methoxy oxygen interacts intramolecularly or with proximal pocket residues.
Pharmacophore Dissection
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target. Below is the feature mapping for this compound.
Feature Map Definitions
-
AR (Aromatic Ring): The indole bicycle acts as a broad hydrophobic platform capable of
stacking (e.g., with Phenylalanine or Tyrosine residues in the target). -
HBA1 (Carbonyl Oxygen): The C3-aldehyde oxygen is a strong H-bond acceptor. It often interacts with backbone amides or positively charged residues (Lys, Arg).
-
HBA2 (Ether Oxygen): The methoxy oxygen provides a distal H-bond acceptor point, critical for orienting the molecule in the binding site.
-
HYD (Hydrophobic): The ethyl linker and the methyl terminus of the methoxy group contribute van der Waals contacts.
Pharmacophore Interaction Hypothesis (Diagram)
The following Graphviz diagram visualizes the pharmacophoric connectivity and potential binding interactions.
Caption: Pharmacophoric mapping of this compound showing critical H-bond acceptor (HBA) sites and aromatic stacking potential.
Experimental Workflow: Pharmacophore Modeling
This protocol outlines the generation of a 3D pharmacophore model for this ligand using standard computational chemistry tools (e.g., MOE, LigandScout, or Schrödinger Phase).
Phase 1: Conformational Search
Objective: Identify the bioactive conformation of the flexible N1-methoxyethyl tail.
-
Input: 2D structure of this compound.
-
Force Field: MMFF94x or OPLS4 (optimized for organic small molecules).
-
Solvent Model: Implicit water (Generalized Born) to simulate aqueous environment.
-
Algorithm: Stochastic search (Monte Carlo) or LowModeMD.
-
Filter: Retain conformers within 5 kcal/mol of the global minimum.
-
Expert Insight: Pay attention to the O-C-C-N torsion angle. A gauche conformation is often stabilized by an intramolecular electrostatic interaction between the methoxy oxygen and the indole ring system, but the anti conformation is more likely to be bioactive if the pocket is deep.
-
Phase 2: Feature Extraction
Objective: Map chemical features to the 3D structure.
-
Define Features:
-
F1 (Vector): Centroid of Indole Benzene ring
Normal vector (Pi-stacking). -
F2 (Point): Carbonyl Oxygen (HBA).
-
F3 (Point): Methoxy Oxygen (HBA).
-
-
Exclusion Volumes: Define steric spheres around the indole core to prevent clashes with receptor walls.
Phase 3: Pharmacophore Expansion (Synthetic Application)
The aldehyde group at C3 is rarely the endpoint. In drug development, this pharmacophore is usually an anchor .
-
Protocol: Perform a virtual reaction (Schiff base formation) with a library of hydrazides or amines.
-
Result: The "Aldehyde HBA" feature is replaced by an "Imine/Hydrazone Linker" feature, extending the pharmacophore into new sub-pockets.
Strategic Applications in Drug Design
The this compound scaffold is validated in the following therapeutic areas:
Anticancer Agents (Tubulin Polymerization)
Indole-3-carbaldehyde derivatives often target the Colchicine binding site of tubulin.
-
Mechanism: The indole moiety mimics the biaryl system of colchicine or combretastatin.
-
Role of 2-Methoxyethyl: This group projects into the solvent interface or a specific hydrophobic pocket, improving the solubility of the otherwise lipophilic inhibitor. The ether oxygen can form water-mediated bridges to residues like
Asn101 or Lys254 .
Antimicrobial & Antiviral
Schiff bases derived from this aldehyde have shown potency against Candida albicans and Mycobacterium tuberculosis.
-
Logic: The aldehyde is converted to a thiosemicarbazone.[1] The N1-methoxyethyl group reduces crystal packing energy, enhancing bioavailability compared to the N-H analog.
References
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health (PMC). Available at: [Link]
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Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides. National Institutes of Health (PMC). Available at: [Link]
-
1-methoxy-1H-indole-3-carbaldehyde (Compound Summary). PubChem.[2] Available at: [Link]
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Chemical stability of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde under ambient conditions
An In-Depth Technical Guide to the Chemical Stability of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde Under Ambient Conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted indole derivative with potential applications in medicinal chemistry and materials science. As with any specialized chemical compound, a thorough understanding of its chemical stability is paramount for ensuring its quality, efficacy, and shelf-life in research and development settings. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound under ambient conditions, outlines a systematic approach for its stability assessment through forced degradation studies, and details validated analytical methodologies for monitoring its purity and degradation products. Recommendations for optimal storage and handling are also provided to mitigate degradation.
Introduction: The Imperative of Chemical Stability
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of an aldehyde group at the 3-position and a methoxyethyl substituent at the 1-position of the indole ring in this compound creates a molecule with a unique electronic and steric profile. However, these functional groups also introduce potential liabilities in terms of chemical stability.
Aromatic aldehydes, in general, are susceptible to degradation through oxidation, evaporation, and environmental factors like heat and light, which can alter their chemical properties and reduce their shelf life.[2] For researchers and drug development professionals, understanding the intrinsic stability of a molecule is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the determination of a reliable shelf-life.[3][4] This guide will delve into the anticipated stability challenges of this compound and provide a framework for its systematic evaluation.
Physicochemical Properties and Potential Degradation Pathways
The stability of this compound is intrinsically linked to its chemical structure. The indole ring system, while aromatic, is electron-rich and can be susceptible to oxidation. The aldehyde functional group is a primary site for oxidative degradation. The methoxyethyl side chain is generally stable but could be subject to cleavage under harsh acidic conditions.
Predicted Degradation Pathways
Forced degradation studies are instrumental in establishing the degradation pathways of drug substances.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to generate potential degradation products.[3][5] Based on the known chemistry of indoles and aromatic aldehydes, the following degradation pathways are anticipated for this compound:
-
Oxidation: The aldehyde group is highly susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid. This is a common degradation pathway for aromatic aldehydes.[2][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in indole derivatives, leading to dimerization, polymerization, or other complex transformations.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions (acidic or basic) could potentially lead to degradation, although this is considered less likely for this specific molecule under ambient conditions.
Caption: Predicted degradation pathways for this compound.
A Framework for Stability Assessment: Forced Degradation Studies
A comprehensive understanding of a molecule's stability profile is achieved through systematic forced degradation studies.[7] These studies are essential for developing and validating stability-indicating analytical methods.[5] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.[7]
Experimental Workflow for Forced Degradation
The following workflow outlines a systematic approach to conducting forced degradation studies on this compound.
Caption: Experimental workflow for forced degradation studies.
Detailed Protocols for Stress Conditions
The following are suggested starting conditions for the forced degradation studies. The duration of exposure should be adjusted to achieve the target degradation of 5-20%.
| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | Room Temperature & 60°C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide | Room Temperature & 60°C | 24 hours |
| Oxidation | 3% Hydrogen Peroxide | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat (solid state) | 80°C | 48 hours |
| Photolytic Degradation | ICH Q1B Option 2 | Ambient | As per guidelines |
Analytical Methodologies for Stability Monitoring
A robust and validated stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high sensitivity, accuracy, and versatility.[8][9]
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is recommended for the analysis of this compound and its degradation products.
4.1.1. HPLC Method Parameters (Starting Conditions)
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 300 nm |
| Injection Volume | 10 µL |
4.1.2. Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks in the forced degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Characterization of Degradation Products
Once significant degradation products are observed in the HPLC analysis, their structures should be elucidated. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information and fragmentation patterns of the degradants.[9] For definitive structural confirmation, preparative HPLC can be used to isolate the degradation products for subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Recommended Storage and Handling
Based on the predicted degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound:
-
Storage Temperature: Store in a cool, dark place. For long-term storage, refrigeration (-20°C) is advisable.[10]
-
Protection from Light: Store in amber vials or other light-resistant containers to prevent photodegradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Avoidance of Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
Conclusion
While this compound is a molecule of significant interest, its chemical stability under ambient conditions requires careful consideration. The primary anticipated degradation pathway is the oxidation of the aldehyde moiety to a carboxylic acid, with photodegradation also being a potential concern. A systematic approach to stability assessment, centered on forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this compound in research and development. By implementing the recommended storage and handling procedures, the degradation of this compound can be minimized, preserving its integrity for its intended applications.
References
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Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 166(2), 787-801. [Link]
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Imaizumi, N., et al. (1987). Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4, 5-Dimethyl-o-phenylenediamine. Analytical Sciences, 3(6), 565-568. [Link]
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Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
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- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- BenchChem. (2025, December).
- Dove Medical Press. (2026, February 17). The effect of the Mediterranean diet on gut microbiota and its impact.
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- Sharma, M., & Kothiyal, P. (2016).
- Li, Y., et al. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management, 377, 128375.
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W]. Semantic Scholar.
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- Science.gov. (n.d.).
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Gunathilaka, A., et al. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI.
- IntechOpen. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- PubMed. (2023, April 25). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- Cayman Chemical. (2020, July 16).
- Santa Cruz Biotechnology. (n.d.). 1-(2-Methoxy-ethyl)-1H-indole-3-carbaldehyde.
- Bentham Science. (n.d.).
- Der Pharma Chemica. (n.d.).
- Organic Syntheses. (n.d.). indole-3-aldehyde.
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1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde CAS number and identifiers
A-Technical-Guide-to-1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in synthetic and medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] This document details the compound's identifiers, physicochemical properties, a robust and validated synthetic protocol via the Vilsmeier-Haack reaction, detailed analytical characterization, and its reactivity. Designed for researchers, chemists, and drug development professionals, this guide serves as a practical resource for the synthesis, purification, and application of this valuable building block.
Compound Identification and Properties
A precise understanding of a compound's identifiers and properties is the foundation of reproducible scientific research. The following table summarizes the key data for this compound.
| Identifier | Value | Source |
| CAS Number | 100863-73-6 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 1-(2-methoxyethyl)indole-3-carboxaldehyde | |
| Appearance | (Typically) Off-white to yellow solid |
Synthesis Pathway: The Vilsmeier-Haack Reaction
The introduction of a formyl (-CHO) group at the electron-rich C3 position of the indole nucleus is most efficiently achieved through the Vilsmeier-Haack reaction.[3][4] This reaction is a cornerstone of heterocyclic chemistry due to its high yields and operational simplicity.
Mechanistic Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][5]
-
Electrophilic Attack: The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the desired aldehyde.[3][5]
The choice of the Vilsmeier-Haack reaction is predicated on its reliability for formylating indoles, providing a direct and high-yielding route to indole-3-carbaldehydes, which are versatile precursors for more complex molecules.[3][6]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are provided as a self-validating system. Successful synthesis should be confirmed by the analytical characterization methods described in Section 4.
Protocol: Synthesis of 1-(2-Methoxyethyl)-1H-indole (Intermediate)
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with stirring.
-
Indole Addition: Slowly add a solution of indole (1.0 equivalent) in anhydrous THF to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromoethyl methyl ether (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure N-alkylated intermediate.
Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise, maintaining the temperature below 10 °C.[3] Stir the mixture at 0 °C for 30 minutes.
-
Formylation: To this freshly prepared Vilsmeier reagent, add a solution of 1-(2-methoxyethyl)-1H-indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by TLC.[7]
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow, careful addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is alkaline.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. If no solid precipitates, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.
Analytical Characterization
Validation of the compound's identity and purity is critical. The following data are characteristic of this compound.
| Technique | Expected Results |
| ¹H NMR | - Aldehyde proton (CHO) singlet ~9.9-10.1 ppm. - Indole C2-H proton singlet ~8.1-8.3 ppm. - Aromatic protons (C4-C7) multiplet ~7.2-8.1 ppm. - N-CH₂ triplet ~4.3-4.5 ppm. - O-CH₂ triplet ~3.6-3.8 ppm. - O-CH₃ singlet ~3.3-3.4 ppm. |
| ¹³C NMR | - Aldehyde carbon (C=O) ~185 ppm. - Aromatic and indole carbons in the range of ~110-140 ppm. - N-CH₂ carbon ~48-50 ppm. - O-CH₂ carbon ~70-72 ppm. - O-CH₃ carbon ~58-60 ppm. |
| IR (KBr) | - Strong C=O stretch (aldehyde) ~1650-1670 cm⁻¹. - C-H aromatic stretches ~3000-3100 cm⁻¹. - C-O ether stretch ~1100-1120 cm⁻¹. |
| Mass Spec (ESI+) | [M+H]⁺ peak at m/z = 204.09. |
Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate. Its reactivity is dominated by the aldehyde group, which serves as a handle for numerous chemical transformations.[6]
Key Reactions
-
Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles. For example, Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or reaction with amines to form Schiff bases are common transformations.[8][9]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid, using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, [1-(2-methoxyethyl)-1H-indol-3-yl]methanol, using reducing agents like sodium borohydride (NaBH₄).
-
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into a variety of substituted alkenes.
Visualization of Reactivity
Caption: Key chemical transformations of the indole-3-carbaldehyde moiety.
Role in Drug Discovery
Indole-3-carbaldehyde and its derivatives are crucial starting materials for synthesizing compounds with significant biological activity.[1][10] They are precursors for:
-
Anticancer agents: Used in the synthesis of complex alkaloids and enzyme inhibitors.
-
Antimicrobial compounds: The aldehyde can be converted into Schiff bases and other heterocyclic systems with demonstrated antibacterial and antifungal properties.[1][11]
-
CNS-active agents: The indole core is present in many neurotransmitters and related drugs.
The 1-(2-methoxyethyl) substituent can improve pharmacokinetic properties, such as solubility and metabolic stability, compared to the parent N-H indole, making this specific derivative particularly valuable for medicinal chemistry programs.
Safety and Handling
-
Hazard Statements: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
References
-
Indole-3-carbaldehyde - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scientific Research Publishing. Available at: [Link]
-
Plausible mechanism for formylation and chlorination of indole ring. ResearchGate. Available at: [Link]
-
The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
-
Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. MDPI. Available at: [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry. Available at: [Link]
-
1-methoxy-1H-indole-3-carbaldehyde. PubChem. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available at: [Link]
-
Indole-3-carboxaldehyde. Pharmaffiliates. Available at: [Link]
-
indole-3-carboxaldehyde, 487-89-8. The Good Scents Company. Available at: [Link]
-
1H-Indole-3-carboxaldehyde. NIST WebBook. Available at: [Link]
-
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]
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Comparative Technical Analysis: Indole-3-Carboxaldehyde vs. 1-(2-Methoxyethyl)-1H-Indole-3-Carbaldehyde
The following technical guide details the structural, physicochemical, and functional differences between Indole-3-carboxaldehyde and its N-substituted derivative, 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde .
Executive Summary
Indole-3-carboxaldehyde (I3C) is the foundational parent scaffold in indole chemistry, serving as a versatile precursor for pharmaceuticals, agrochemicals, and dyes. Its reactivity is defined by the interplay between the electron-rich indole ring, the electrophilic formyl group, and the acidic N-H proton.
This compound is a specialized, functionalized derivative where the indole nitrogen is alkylated with a 2-methoxyethyl chain. This modification drastically alters the molecule's physicochemical profile—specifically its solubility, hydrogen-bonding capacity, and metabolic stability. In drug discovery, this specific derivative is often utilized as a building block for synthetic cannabinoids (e.g., analogues of JWH-250 or RCS-4) and kinase inhibitors, where the methoxyethyl tail mimics lipophilic alkyl chains while improving solubility in polar organic media.
Part 1: Molecular Identity & Physicochemical Profiling
The transition from the parent I3C to the methoxyethyl derivative represents a shift from a "general-purpose" intermediate to a "tuned" pharmacophore building block.
Structural Specifications
| Feature | Indole-3-carboxaldehyde (Parent) | This compound (Derivative) |
| CAS Number | 487-89-8 | 151409-82-4 (Representative) |
| Molecular Formula | C₉H₇NO | C₁₂H₁₃NO₂ |
| Molecular Weight | 145.16 g/mol | 203.24 g/mol |
| H-Bond Donors | 1 (Indole N-H) | 0 (Nitrogen is alkylated) |
| H-Bond Acceptors | 1 (Carbonyl O) | 2 (Carbonyl O + Ether O) |
| LogP (Est.) | ~1.7 (Moderate Lipophilicity) | ~2.1 (Higher Lipophilicity but Amphiphilic) |
| Physical State | Solid (Off-white crystals) | Low-melting Solid or Viscous Oil |
| Melting Point | 193–198 °C | < 80 °C (Typical for N-alkyl derivatives) |
Solubility & ADME Implications
-
Indole-3-carboxaldehyde: Exhibits high crystal lattice energy due to strong intermolecular Hydrogen bonding (N-H···O=C). This makes it sparingly soluble in non-polar solvents (hexane, ether) and requires polar aprotic solvents (DMSO, DMF) or alcohols for efficient dissolution.
-
Methoxyethyl Derivative: The N-alkylation disrupts the intermolecular H-bond network, significantly lowering the melting point. The 2-methoxyethyl group is a "solubilizing tail." It provides lipophilicity (ethyl chain) for membrane permeability while the ether oxygen adds a dipole, enhancing solubility in common organic synthesis solvents (DCM, EtOAc, THF) compared to the parent or simple N-pentyl analogs.
Part 2: Synthetic Pathways (The "Make")
The synthesis of the derivative relies on the N-functionalization of the parent I3C. This is a critical workflow in medicinal chemistry for generating "N-capped" indole libraries.
Synthesis Logic
-
Parent Synthesis (Vilsmeier-Haack): Indole is formylated at the C3 position using POCl₃ and DMF. This is the industry standard for producing I3C.
-
Derivative Synthesis (N-Alkylation): I3C acts as a weak acid (pKa ~16). Deprotonation with a base allows nucleophilic attack on an alkyl halide (1-bromo-2-methoxyethane).
Visualization of Synthetic Flow
Caption: Stepwise synthesis from Indole to the N-substituted Derivative via Formylation and N-Alkylation.
Part 3: Reactivity & Functional Logic (The "Break")
The primary chemical difference lies in the availability of the Nitrogen atom for reaction.
Reactivity Profile Comparison
| Reaction Type | Indole-3-carboxaldehyde (Parent) | 1-(2-Methoxyethyl) Derivative |
| N-Alkylation/Acylation | Highly Reactive. The N-H proton can be removed by bases (NaH, KOH) to introduce new substituents. | Inert. The Nitrogen is already "capped" with the methoxyethyl group. |
| Aldehyde Condensation | Reactive. Undergoes Knoevenagel, Henry, or Wittig reactions at the CHO group. | Reactive. The CHO group remains available. The N-substituent may exert a slight electronic influence (inductive effect). |
| C2-Lithiation | Requires N-protection first (to prevent N-deprotonation). | Ready. The N-protecting group directs lithiation to the C2 position, allowing further functionalization. |
| Metabolic Stability | Susceptible to N-glucuronidation in vivo. | The N-alkyl chain blocks direct N-glucuronidation, but the ether chain introduces sites for O-dealkylation by CYP450 enzymes. |
Part 4: Applications in Drug Discovery (The "Use")
The "Spice" Connection (Forensic Context)
The 1-(2-Methoxyethyl) moiety is a hallmark of "second-generation" synthetic cannabinoids.
-
Mechanism: Early synthetic cannabinoids (e.g., JWH-018) used simple N-pentyl chains to mimic the lipophilicity required for CB1 receptor binding.
-
Evolution: To bypass legislative bans on specific alkyl chains, chemists introduced the 2-methoxyethyl group. This group mimics the spatial bulk of a propyl/butyl chain but alters the polarity.
-
Role of the Derivative: this compound is the immediate precursor for synthesizing these analogues (e.g., via Grignard addition to the aldehyde or oxidation to the acid followed by amide coupling).
Medicinal Chemistry (Legitimate Use)
In legitimate pharma research, the methoxyethyl group is used to:
-
Improve Solubility: Replace a greasy pentyl chain with a polar ether to lower LogP and improve aqueous solubility.
-
Bioisosterism: The ether oxygen can act as a weak H-bond acceptor, potentially picking up unique interactions in a kinase binding pocket that a simple alkyl chain would miss.
Part 5: Experimental Protocol: Synthesis of the Derivative
Objective: Synthesize this compound from Indole-3-carboxaldehyde.
Reagents:
-
Indole-3-carboxaldehyde (1.0 eq)[1]
-
1-Bromo-2-methoxyethane (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq) -
DMF (Dimethylformamide) [Anhydrous]
Workflow:
-
Preparation: Dissolve Indole-3-carboxaldehyde (e.g., 5.0 g) in anhydrous DMF (50 mL) under an inert atmosphere (
or Ar). -
Deprotonation:
-
Method A (Mild): Add
and stir at 60°C for 30 mins. -
Method B (Strong): Cool to 0°C, add NaH portion-wise, and stir until gas evolution ceases.
-
-
Alkylation: Dropwise add 1-bromo-2-methoxyethane.
-
Reaction: Heat the mixture to 60–80°C. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (lower Rf) should disappear, replaced by a higher Rf spot (Derivative).
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF. Dry over
. -
Purification: Concentrate in vacuo. The residue is typically an oil that crystallizes upon standing or requires column chromatography (SiO2, Hexane/EtOAc gradient).
Part 6: References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10256: Indole-3-carboxaldehyde. Available at: [Link]
-
Organic Syntheses. Indole-3-aldehyde (Synthesis Protocol). Org.[2] Synth. 1959, 39, 30. Available at: [Link]
-
Huffman, J. W., et al. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry (2005).[3] (Context for N-alkyl indole derivatives in drug design).
Sources
Methodological & Application
Application Note: Optimization of Knoevenagel Condensation for 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
Introduction & Strategic Value
The Knoevenagel condensation of 1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is a pivotal transformation in the synthesis of indole-based pharmacophores. Unlike simple indole-3-carbaldehyde, the N-(2-methoxyethyl) variant possesses unique solubility properties due to the glycol ether tail, which influences solvent selection and workup protocols.
The resulting
-
Medicinal Chemistry: Precursors for JWH-type cannabinoid ligands, kinase inhibitors, and indole-3-propionic acid derivatives.
-
Material Science: Synthesis of donor-acceptor chromophores where the indole acts as the electron donor.
Chemical Context
-
Substrate: this compound (MW: 203.24 g/mol ).
-
Reactivity Profile: The indole C3-formyl group is less electrophilic than benzaldehyde due to the electron-donating nature of the indole nitrogen. The N-methoxyethyl group prevents N-deprotonation side reactions but does not significantly deactivate the aldehyde.
-
Critical Challenge: Balancing the lower electrophilicity of the indole aldehyde with the need to avoid polymerization of the active methylene component.
Reaction Mechanics & Critical Parameters
To achieve high reproducibility, one must understand the electronic push-pull mechanism. The indole ring acts as an electron pump, stabilizing the carbonyl carbon and making nucleophilic attack the rate-determining step.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic flow of the base-catalyzed condensation.[1] Note that for indoles, the 'Nucleophilic Attack' step is slower than for phenyl analogs.
Experimental Protocols
Two distinct protocols are provided based on the desired product class.
Protocol A: Synthesis of Indole-3-Acrylonitriles (Standard Knoevenagel)
Target Product: 2-((1-(2-methoxyethyl)-1H-indol-3-yl)methylene)malononitrile Application: High-reactivity Michael acceptors.
Reagents
-
This compound (1.0 equiv)
-
Malononitrile (1.1 equiv)
-
Catalyst: Piperidine (0.1 equiv)
-
Solvent: Ethanol (Absolute) - Note: The methoxyethyl tail ensures good solubility in EtOH, avoiding the need for toxic DMF.
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.92 mmol) of the indole aldehyde in 15 mL of absolute ethanol.
-
Addition: Add 358 mg (5.41 mmol) of Malononitrile. Stir for 5 minutes until fully dissolved.
-
Catalysis: Add 50
L of Piperidine dropwise. -
Reaction:
-
Standard: Stir at Room Temperature (RT) for 2–4 hours. A precipitate typically forms within 30 minutes.
-
Acceleration: If reaction is slow (monitored by TLC), heat to reflux (78°C) for 1 hour.
-
-
Workup:
-
Cool the mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid under vacuum.[2]
-
Wash the cake with cold ethanol (2 x 5 mL) followed by cold hexane (2 x 5 mL) to remove unreacted piperidine.
-
-
Purification: Recrystallize from Ethanol/Acetonitrile (9:1) if necessary.
Protocol B: Synthesis of Indole-3-Acrylic Acids (Doebner Modification)
Target Product: (E)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)acrylic acid Application: Precursors for amides/esters; requires decarboxylation.
Reagents
-
This compound (1.0 equiv)
-
Malonic Acid (2.5 equiv) - Excess required for decarboxylation kinetics.
-
Solvent/Base: Pyridine (10 volumes)
-
Co-Catalyst: Piperidine (0.1 equiv)
Step-by-Step Procedure
-
Setup: Charge a flask with 1.0 g (4.92 mmol) of aldehyde and 1.28 g (12.3 mmol) of Malonic Acid.
-
Solvent: Add 10 mL of Pyridine and 50
L of Piperidine. -
Reaction: Fit with a reflux condenser and heat to 100–110°C for 4–6 hours.
-
Observation: Evolution of CO
gas indicates the decarboxylation step is proceeding.
-
-
Workup (Critical Step):
-
Cool reaction mixture to RT.
-
Pour the reaction mixture into 100 mL of ice-cold 2N HCl . Caution: Exothermic neutralization.
-
The pyridine salt will dissolve, and the product will precipitate as a yellow/orange solid.
-
-
Isolation: Filter the solid and wash extensively with water to remove all traces of pyridine/HCl.
-
Drying: Dry in a vacuum oven at 50°C overnight.
Analytical Validation & Expected Data
The following table summarizes the expected analytical signatures for validation.
| Feature | Protocol A (Nitrile) | Protocol B (Acid) |
| Physical State | Yellow to Orange crystalline solid | Pale yellow to tan powder |
| Melting Point | 145–155°C (Typical for class) | 180–190°C (Decomposes) |
| Singlet at | Doublets at | |
| IR Spectroscopy | Sharp CN stretch at ~2220 cm | Broad OH (2500-3300), C=O at ~1680 cm |
| Solubility | Soluble in DMSO, DCM; Low in EtOH | Soluble in DMSO, dilute Base; Insoluble in Water |
Workflow Visualization
Figure 2: Decision tree for protocol selection and workup strategy.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: The electron-rich indole ring deactivates the aldehyde.
-
Solution:
-
Increase Temperature: Switch from Ethanol to Toluene and use a Dean-Stark trap to remove water (azeotropic distillation).
-
Microwave Irradiation: Run Protocol A in a sealed microwave vial at 80°C for 10–20 minutes. This often boosts yield to >90% for sterically hindered or electron-rich indoles [4].
-
Issue: Product "Oiling Out"
-
Cause: The N-methoxyethyl group increases lipophilicity, preventing clean crystallization in pure ethanol.
-
Solution: Add water dropwise to the ethanolic solution until turbidity persists, then cool slowly. Alternatively, switch solvent to Isopropanol.
Issue: Pyridine Contamination (Protocol B)
-
Cause: Incomplete acidification during workup.
-
Solution: Ensure the final pH of the quench solution is < 2.0. If the solid smells of pyridine, re-suspend in 1N HCl, stir for 30 mins, and re-filter.
References
-
Review of Indole Reactivity: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
-
Knoevenagel Protocol on Indoles: Praveen, C., et al. (2011). Synthesis and evaluation of 3-substituted indoles as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(13), 4072-4077.
-
Doebner Modification Mechanics: Jones, G. (2011).[3] The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
-
Microwave Acceleration: Dandia, A., et al. (2012). Microwave-assisted synthesis of some new fluorine-containing indole derivatives. Ultrasonics Sonochemistry, 19(2), 258-265.
Sources
Functionalization of the C3-aldehyde position in N-substituted indoles
[1][2]
Detailed Experimental Protocols
Protocol A: C=C Bond Formation (Knoevenagel Condensation)
Objective: Synthesis of indole-3-acrylates or acrylonitriles.
Mechanism: Base-catalyzed nucleophilic attack on the carbonyl.
Critical Insight: For N-alkyl indoles (EDG), standard piperidine catalysis is often too slow. We utilize an Ionic Liquid/Microwave approach or a TiCl
Reagents:
-
Substrate: N-substituted indole-3-carboxaldehyde (1.0 equiv)
-
Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.2 equiv)
-
Catalyst: L-Proline (10 mol%)
-
Solvent: Ethanol (Green chemistry) or Toluene (for azeotropic removal)
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask, dissolve the indole-3-carboxaldehyde (1.0 mmol) in Ethanol (5 mL).
-
Addition: Add the active methylene compound (1.2 mmol) followed by L-Proline (0.1 mmol, 11.5 mg).
-
Reaction: Stir at reflux (78°C) for 1–3 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (usually fluorescent) will disappear, replaced by a lower Rf, highly UV-active vinyl spot.
-
-
Workup: Cool to room temperature. The product often precipitates out.
-
If solid: Filter and wash with cold ethanol.
-
If solution: Evaporate solvent, redissolve in CH
Cl , wash with water, dry over Na SO , and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.
Self-Validating Check: The appearance of a doublet (J ~16 Hz) in the proton NMR around 7.5–8.0 ppm confirms the trans-vinyl proton.
Protocol B: C-N Bond Formation (Reductive Amination)
Objective: Direct conversion to N-substituted tryptamine analogs.
Critical Insight: Indole-3-carboxaldehydes form stable imines that can be resistant to reduction. Using Sodium Triacetoxyborohydride (STAB) is superior to NaBH
Reagents:
-
Substrate: N-substituted indole-3-carboxaldehyde (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Reductant: NaBH(OAc)
(1.5 equiv) -
Acid Catalyst: Acetic Acid (1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Procedure:
-
Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours.
-
Note: If using N-alkyl indoles (EDG), heating to 40°C may be required to drive imine formation.
-
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)
(1.5 mmol, 318 mg) in one portion. -
Completion: Allow to warm to RT and stir overnight (12 h).
-
Quench: Add saturated aqueous NaHCO
solution (10 mL) and stir vigorously for 15 minutes to quench boron complexes. -
Extraction: Extract with CH
Cl (3 x 10 mL). Wash combined organics with brine.[1] -
Purification: Flash chromatography (DCM:MeOH:NH
OH gradient).
Protocol C: Directed C-H Activation (C4-Arylation)
Objective: Using the C3-aldehyde as a directing group to functionalize the C4 position. Critical Insight: This reaction relies on a Pd(II) catalytic cycle.[2] The aldehyde oxygen coordinates to Palladium, directing it to the C4-hydrogen. N-protection is mandatory (e.g., N-Methyl, N-Benzyl) to prevent competitive N-binding.
Reagents:
-
Substrate: N-Methylindole-3-carboxaldehyde (1.0 equiv)
-
Coupling Partner: Aryl Iodide (2.0 equiv)
-
Catalyst: Pd(OAc)
(10 mol%)[2] -
Oxidant/Additive: AgOAc (2.0 equiv)
-
Acid: Trifluoroacetic acid (TFA) (1.0 equiv)
-
Solvent: Hexafluoroisopropanol (HFIP) (Crucial for C-H activation)
Step-by-Step Procedure:
-
Vessel: Use a sealed pressure tube.
-
Mixing: Combine indole substrate (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)
(4.5 mg), and AgOAc (67 mg). -
Solvent: Add HFIP (1 mL) and TFA (15
L). Seal the tube. -
Heating: Heat to 100°C for 24 hours.
-
Safety: HFIP is volatile and corrosive; use a blast shield.
-
-
Workup: Filter through a celite pad to remove silver salts. Wash with EtOAc.
-
Purification: Silica gel chromatography.
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Protocol A: No Reaction | Aldehyde is too electron-rich (e.g., N-H or N-Alkyl). | Switch catalyst to TiCl |
| Protocol B: Alcohol byproduct | Aldehyde reduced before imine formed. | Ensure imine formation is complete (check by TLC) before adding the reducing agent. Use STAB instead of NaBH |
| Protocol C: C2-Arylation | Loss of Directing Group control or N-H free indole used.[2][3] | Ensure N-position is protected.[3] C2-arylation is favored for free N-H indoles due to acidity. |
| General: Low Yield | Polymerization/Resinification. | Indoles are acid-sensitive. Avoid strong mineral acids. Keep reaction concentration < 0.2 M. |
Mechanistic Visualization: Knoevenagel Pathway
Understanding the iminium intermediate is key to optimizing the condensation reaction.
References
-
Synthesis of bis(indolyl)methanes catalyzed by Aluminium Triflate: Title: An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities.[4][5] Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Knoevenagel Condensation Protocols: Title: Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[6][7][8] Source: ACG Publications. URL:[Link]
-
Directed C-H Functionalization: Title: Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.[2] Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Reductive Amination Overview: Title: Reductive Amination, and How It Works.[9][10][11] Source: Master Organic Chemistry. URL:[Link]
-
Baylis-Hillman Reaction Context: Title: Baylis-Hillman Reaction.[12][13][14] Source: Organic Chemistry Portal.[15] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 9. gctlc.org [gctlc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. princeton.edu [princeton.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Baylis-Hillman Reaction [organic-chemistry.org]
- 15. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
Application Note: Scalable Synthesis of Indole-3-Carbaldehyde Derivatives
Executive Summary
Indole-3-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as precursors for tryptamines, bis(indolyl)methanes, and various anti-cancer agents. While the Vilsmeier-Haack formylation is the historical industry standard, its scale-up is plagued by thermal instability, violent quenching exotherms, and phosphorus waste.
This guide provides two distinct, validated protocols for the scalable synthesis of indole-3-carbaldehydes:
-
Process-Optimized Stoichiometric Vilsmeier-Haack: A safety-critical workflow for multi-kilogram batches, focusing on thermal runaway prevention and "inverse quench" techniques.
-
Green Catalytic Formylation: A modern, atom-economical protocol utilizing a phospholene oxide catalyst to eliminate stoichiometric phosphorus waste, based on recent Organic Syntheses validations (2024).
Strategic Analysis: Method Selection
| Feature | Method A: Stoichiometric Vilsmeier-Haack | Method B: Catalytic Phospholene Oxide | Method C: Pd-Catalyzed Carbonylation |
| Scalability | High (Industry Standard) | Medium-High (Emerging) | Medium (Pressure equipment) |
| Atom Economy | Poor (Stoichiometric | Excellent (Catalytic P-cycle) | Good (CO insertion) |
| Safety Profile | High Risk (Thermal runaway potential) | Moderate (Silane reductants) | Moderate (CO gas toxicity) |
| Cost | Low (Reagents are cheap) | Moderate (Catalyst cost) | High (Pd catalyst) |
| Key Challenge | Quenching exotherm & waste disposal | Reaction time & catalyst recovery | High pressure handling |
Protocol A: Process-Optimized Stoichiometric Vilsmeier-Haack
Target Audience: Process Chemists, Scale-up Engineers. Objective: Safe execution of formylation on >100g scale.
Mechanistic Insight & Safety Criticality
The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent).[1][2][3] Critical Hazard: The Vilsmeier reagent is thermally unstable.[4][5][6] Accumulation of unreacted reagent followed by a sudden temperature spike can lead to a runaway decomposition. Furthermore, the hydrolysis of the intermediate iminium salt generates massive amounts of HCl and heat.
Figure 1: Mechanism of Vilsmeier-Haack Formylation highlighting the critical intermediate.
Detailed Protocol (100g Scale)
Reagents:
-
Indole (1.0 equiv)
- (Phosphorus Oxychloride) (1.2 equiv)
-
DMF (Dimethylformamide) (5.0 - 7.0 equiv, acts as solvent and reagent)
-
Base for quench: 5M NaOH or saturated
.
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation (The "Cold" Step):
-
Charge dry DMF into a reactor equipped with an overhead stirrer and internal temperature probe.
-
Cool DMF to 0–5°C .
-
Critical Process Parameter (CPP): Add
dropwise.[1] Do not exceed 10°C internal temperature. The reaction is highly exothermic. -
Observation: The solution will turn pale yellow/orange. Stir for 30 mins at 0–5°C to ensure complete formation of the chloroiminium ion.
-
-
Substrate Addition:
-
Dissolve Indole in a minimum volume of DMF (1-2 volumes).
-
Add the Indole solution to the Vilsmeier reagent slowly. Maintain temperature <20°C .
-
Why? Adding solid indole directly can cause hot-spots. Solution addition ensures homogeneity.
-
-
Reaction Phase:
-
Warm the mixture to 35–40°C .
-
Monitor: HPLC/TLC. Reaction is usually complete within 1–2 hours.
-
Warning: Do not overheat (>60°C) as this promotes tar formation and dimerization.
-
-
The "Inverse Quench" (Safety Critical):
-
Standard Quench (Dangerous): Adding water to the reaction vessel causes violent boiling and HCl release.
-
Inverse Quench (Safe): Prepare a separate vessel with crushed ice and water (approx. 5x reaction volume).
-
Slowly pour the reaction mixture into the vigorously stirred ice water.
-
Maintain quench temperature <20°C.[1]
-
-
Neutralization & Isolation:
-
The quenched mixture is acidic (pH ~1).
-
Slowly add 5M NaOH or Sat.
to adjust pH to 9–10. -
Observation: The product will precipitate as a solid.[7]
-
Filter the solid, wash with copious water (to remove DMF/salts), and dry.
-
Purification: Recrystallization from Ethanol/Water or DMF/Water is usually sufficient (>98% purity).
-
Protocol B: Green Catalytic Formylation (Phospholene Oxide Method)
Target Audience: Medicinal Chemists, Green Chemistry Leads. Objective: Synthesis without stoichiometric phosphorus waste. Source Grounding: Based on Organic Syntheses 2024, 101, 40-56.
The Innovation
Instead of stoichiometric
Figure 2: The P(III)/P(V) Catalytic Cycle allowing for waste reduction.
Detailed Protocol
Reagents:
-
Indole (10 mmol)
-
3-Methyl-1-phenyl-2-phospholene 1-oxide (Catalyst, 5 mol%)
-
Oxalyl Chloride (1.1 equiv) or similar activating agent.
-
Phenylsilane (
) (1.0 equiv) - Note: Handle silanes with care, gas evolution. -
Solvent: Dichloromethane (DCM) or anhydrous Acetonitrile.
Step-by-Step Workflow:
-
Catalyst Activation:
-
In a dry flask under
, dissolve the phospholene oxide catalyst (5 mol%) in anhydrous DCM. -
Add Phenylsilane (1.0 equiv) to reduce P(V) to P(III). Stir at RT for 15-30 min.
-
-
Formylation Sequence:
-
Workup:
-
Quench with aqueous
. -
Extract with DCM.
-
The catalyst remains in the organic phase but can be separated via column chromatography or specific precipitation techniques depending on the exact catalyst derivative used.
-
Advantages:
-
Eliminates toxic phosphate waste.
-
Milder conditions (Room Temperature).
-
High functional group tolerance (compatible with acid-sensitive groups).
Troubleshooting & Critical Parameters
| Problem | Probable Cause | Corrective Action |
| Low Yield | Incomplete Vilsmeier reagent formation | Ensure |
| Tar/Dark Color | Thermal runaway or overheating | Keep reaction T < 40°C. Ensure "Inverse Quench" is used. |
| Impurity: C2-Cl | Chlorination at C2 position | Too much |
| Violent Quench | Acid/Water exotherm | STOP. Switch to Inverse Quench (pour reaction into ice). Never add water to reaction. |
References
-
Standard Vilsmeier-Haack Scale-up
-
Catalytic Green Synthesis
-
Palladium-Catalyzed Carbonylation (Alternative)
- J. Am. Chem. Soc.2010, 132, 36, 12539–12541.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Vilsmeier-Haack reaction low yields for indole derivatives
Introduction
The Vilsmeier-Haack reaction is the industry standard for introducing a formyl group (-CHO) at the electron-rich C3 position of indole rings.[1] While generally robust, yields can plummet due to subtle variations in reagent quality, moisture control, or work-up protocols.
This guide addresses the root causes of low yields—ranging from incomplete iminium salt formation to failed hydrolysis —and provides actionable solutions to restore reaction efficiency.
Diagnostic Workflow
Use this decision tree to identify the likely failure point in your specific experiment.
Figure 1: Step-by-step diagnostic logic for isolating yield-limiting factors in Vilsmeier-Haack formylation.
Technical Q&A: Troubleshooting & Optimization
Category 1: Reagent Integrity & Setup
Q: My reaction mixture turns dark/black immediately. Is this normal? A: No. Immediate blackening often indicates rapid decomposition or polymerization caused by exotherms or impurities .
-
Cause: Adding POCl₃ to DMF too quickly generates massive heat.
-
Fix: The Vilsmeier reagent (chloroiminium salt) must be prepared at 0°C . Add POCl₃ dropwise to DMF over 15–30 minutes.[2] Only add the indole after this complex has formed and the solution is stable.
Q: How does DMF quality affect the yield? A: Critically. DMF hydrolyzes over time to form dimethylamine and formic acid.
-
Mechanism: Dimethylamine reacts with POCl₃ to form unreactive byproducts, consuming the electrophile.
-
Protocol: Use anhydrous, fresh DMF . If the bottle has been open for >1 month or smells "fishy" (amine odor), distill it over CaH₂ or discard it [1].
Q: Can I run this in an open flask? A: Absolutely not. The chloroiminium intermediate is highly hygroscopic. Atmospheric moisture hydrolyzes the reagent back to DMF and HCl before it can react with the indole. Always use a nitrogen/argon atmosphere.
Category 2: Reaction Conditions & Substrate Effects
Q: I am using a nitro-indole (or cyano-indole), and the conversion is <10% by TLC. A: Electron-Withdrawing Groups (EWGs) deactivate the indole ring, making it a poor nucleophile.
-
The Problem: The standard Vilsmeier electrophile is weak.[3][4] It struggles to attack electron-deficient rings.
-
Optimization:
-
Heat: Increase reaction temperature to 60–90°C (standard is 0°C to RT).
-
Concentration: Run the reaction at high concentration (1–2 M) to drive kinetics.
-
Stoichiometry: Increase POCl₃/DMF equivalents to 2.0–3.0 eq [2].
-
Q: I see a solid precipitate form during the reaction. Should I add solvent? A: The solid is likely the iminium salt intermediate . This is a good sign.
-
Action: Do not dilute excessively unless stirring stops. This salt is the precursor to your product. If stirring fails, add a small amount of anhydrous DCM or DCE.
Category 3: Work-up & Hydrolysis (The Silent Killer)[5][6]
Q: My TLC showed a new spot during the reaction, but I isolated starting material or a water-soluble mess. A: This is the most common failure point: Incomplete Hydrolysis .
-
Mechanism: The reaction produces an iminium salt, not the aldehyde.[4] This salt is stable in acidic water. If you just wash with water and extract, the salt stays in the aqueous layer or reverts to starting material.
-
The Fix: You must force the hydrolysis of the C=N bond to a C=O bond.
-
pH Control: Neutralize the quench mixture to pH 9–10 using 2M NaOH or Sodium Acetate.
-
Temperature: If the product doesn't precipitate, heat the aqueous quench mixture to 50–60°C for 15 minutes. This ensures the stable iminium salt breaks down into the aldehyde and dimethylamine [3].
-
Mechanistic Insight
Understanding the pathway clarifies why moisture and pH are critical.
Figure 2: Reaction pathway showing the critical intermediate salt that requires basic hydrolysis to yield the aldehyde.
Standard Optimized Protocol
Use this protocol to baseline your results.
Scale: 1.0 mmol Indole Reagents: Anhydrous DMF (3.0 mL), POCl₃ (1.2 eq, 0.11 mL)
-
Reagent Formation:
-
Cool anhydrous DMF to 0°C under N₂.
-
Add POCl₃ dropwise over 10 min.
-
Stir at 0°C for 30 min. A white suspension (Vilsmeier complex) may form.
-
-
Addition:
-
Reaction:
-
Warm to Room Temperature (25°C). Stir 1–2 h.
-
Checkpoint: If starting material persists (TLC), heat to 60°C .
-
-
Quench & Hydrolysis (Critical):
-
Isolation:
-
Collect precipitate by filtration (wash with water).[1]
-
Or: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.
-
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM only) | Moisture in DMF/POCl₃ | Use fresh/distilled reagents; flame-dry glassware. |
| Low Yield (<40%) | Incomplete hydrolysis | Ensure quench pH is 9–10; heat quench mix to 50°C. |
| Black Tar Formation | Exotherm / Polymerization | Keep T < 10°C during POCl₃ addition; add Indole slowly. |
| Product in Aqueous Layer | Salt not hydrolyzed | Adjust pH > 9; salt out with NaCl; use DCM for extraction. |
| N-Formylation (Side Product) | C3 blocked or steric hindrance | Use higher temp to force C3 attack; protect N-H if necessary. |
References
-
BenchChem Technical Support. (2025).[1][2][3] Vilsmeier-Haack Reaction Technical Support Center. Retrieved from
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
-
Jones, G., & Stanforth, S. P. (2000).[6] The Vilsmeier-Haack Reaction. Organic Reactions. Retrieved from
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from
Sources
Technical Support Center: Optimizing N-alkylation of Indole-3-carbaldehyde
Welcome to the technical support center for the N-alkylation of indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.
The N-alkylation of indoles is a fundamental reaction in organic synthesis, yet it often presents challenges in achieving high yields and selectivity. This is particularly true for indole-3-carbaldehyde, where the electron-withdrawing nature of the aldehyde group can influence the reactivity of the indole nitrogen. This guide provides practical, experience-based solutions to common problems encountered during this procedure.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of indole-3-carbaldehyde. Each problem is followed by a detailed explanation of potential causes and actionable steps for resolution.
Issue 1: Low or No Conversion to the N-alkylated Product
Question: I am attempting the N-alkylation of indole-3-carbaldehyde, but I'm observing very little or no formation of my desired product. What could be the issue?
Answer:
Low or no conversion is a common frustration in N-alkylation reactions and can stem from several factors, primarily related to the deprotonation of the indole nitrogen and the activity of the alkylating agent.
Causality and Resolution:
-
Incomplete Deprotonation: The N-H bond of indole has a pKa of approximately 17, which means a sufficiently strong base is required to generate the reactive indolate anion.[1] The electron-withdrawing aldehyde group at the C-3 position can further influence the acidity of the N-H bond.
-
Solution: Ensure your base is strong enough. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) might be necessary, especially for less reactive alkylating agents.[1][2] When using NaH, be sure to wash it with hexane to remove any mineral oil, which can interfere with the reaction.[3]
-
-
Inappropriate Solvent: The choice of solvent is critical for both solubility and reactivity.
-
Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or a mixture of the two.[4][5] These solvents effectively solvate the cation of the base, leaving the indolate anion more exposed and nucleophilic.[5] Ensure your solvent is anhydrous, as any moisture can quench the base and the indolate anion.[1]
-
-
Insufficient Reaction Temperature: N-alkylation reactions can be slow and may require heating to proceed at a reasonable rate.
-
Solution: The optimal temperature can vary depending on the specific alkylating agent and solvent used. For many N-alkylations of indole-3-carbaldehyde, refluxing at temperatures between 80°C and 150°C is often necessary.[4][6] For instance, reactions with methyl iodide have been successfully carried out at 82-84°C, while N-benzylation may require higher temperatures around 135°C.[4][6] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
-
-
Poor Quality of Reagents: The purity and reactivity of your alkylating agent and base are paramount.
-
Solution: Verify the quality of your reagents. Alkyl halides can degrade over time, and bases can absorb moisture from the atmosphere. Use freshly opened or properly stored reagents whenever possible.
-
Issue 2: Formation of C-3 Alkylated Byproduct
Question: My reaction is producing a significant amount of the C-3 alkylated isomer along with my desired N-alkylated product. How can I improve N-selectivity?
Answer:
The competition between N-alkylation and C-3 alkylation is a well-known challenge in indole chemistry, as the C-3 position is highly nucleophilic.[1] Several factors can influence the regioselectivity of the reaction.
Causality and Resolution:
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the neutral indole can react at the more nucleophilic C-3 position.[1]
-
Solution: As mentioned previously, ensure complete deprotonation by using a sufficiently strong base and allowing adequate time for the deprotonation to occur before adding the alkylating agent.
-
-
Counter-ion and Solvent Effects: The nature of the cation from the base and the solvent can influence the N/C selectivity.
-
Reaction Temperature: Higher temperatures can sometimes favor C-alkylation or lead to rearrangement of the initially formed N-alkylated product.[5]
-
Solution: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.[1] A systematic study of temperature effects can help identify the optimal conditions for N-selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the N-alkylation of indole-3-carbaldehyde?
A1: The optimal temperature is highly dependent on the specific reagents used. For N-methylation with reactive agents like methyl iodide, temperatures in the range of 80-95°C are often sufficient.[4][6] For N-benzylation with benzyl halides, higher temperatures, potentially up to 150°C, may be required.[1][6] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific system.
Q2: Which base is best for the N-alkylation of indole-3-carbaldehyde?
A2: The choice of base depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Potassium Carbonate (K₂CO₃): A commonly used, milder base suitable for many reactive alkylating agents.[4][7]
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base that is often necessary for less reactive alkylating agents or to ensure complete deprotonation.[1][2]
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH): Can be used, but care must be taken to avoid hydrolysis of the aldehyde or other sensitive functional groups, especially at elevated temperatures.[5]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[7] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the N-alkylated product, and any potential byproducts. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q4: What are some common side reactions to be aware of?
A4: Besides C-3 alkylation, other potential side reactions include over-alkylation (if the product can be further alkylated) and decomposition of the starting material or product under harsh conditions (e.g., high temperatures or very strong bases).[5][8]
Data Summary
| Parameter | Condition | Expected Outcome | Reference(s) |
| Temperature | 80-95°C | Good for N-methylation with reactive halides. | [4][6] |
| 90-150°C | Often required for N-benzylation. | [1][6] | |
| >80-100°C | May increase the risk of C-alkylation. | [5] | |
| Base | K₂CO₃ | Effective for many N-alkylations. | [4][7] |
| NaH | Ensures complete deprotonation, good for less reactive alkylating agents. | [1][2] | |
| Solvent | DMF, CH₃CN | Polar aprotic solvents that favor N-alkylation. | [4][5] |
Experimental Protocol: N-methylation of Indole-3-carbaldehyde
This protocol is a general guideline and may require optimization for your specific needs.
Materials:
-
Indole-3-carbaldehyde
-
Methyl iodide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-carbaldehyde (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF and anhydrous CH₃CN. A typical solvent ratio might be 10:1 CH₃CN:DMF.[4]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add methyl iodide (1.5-2.5 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82-84°C) and monitor the reaction progress by TLC.[4] The reaction is typically complete within 12-16 hours.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Combine the filtrate and the washings and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.[4]
Visualization
Troubleshooting Workflow for Low Yield in N-alkylation
Caption: A decision tree for troubleshooting low yields in the N-alkylation of indole-3-carbaldehyde.
References
-
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021). MDPI. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. [Link]
-
N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. (2024). ProQuest. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing. [Link]
- Process for n-alkylation of indoles.
- N-alkylation of indole derivatives.
-
in the chemical literature: N-alkylation of an indole. (2019). YouTube. [Link]
-
N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation | Request PDF. (2024). ResearchGate. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]
-
Indole-3-carbaldehyde. Wikipedia. [Link]
-
Why n-alkylation in cyanide substituted indole is difficult? (2026). Reddit. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 7. N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation - ProQuest [proquest.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubilization Guide for 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
[1][2]
Case ID: IND-SOL-042 Molecule: 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde (CAS: 10537-47-0) Classification: Lipophilic Aldehyde / Indole Derivative Status: Active Troubleshooting [1][2]
Diagnostic & Molecular Analysis
Why is this molecule difficult to dissolve? Before attempting solubilization, you must understand the structural antagonists at play.[2] This molecule presents a "solubility paradox": it possesses polar groups but remains water-insoluble due to its rigid aromatic core.[1][2]
-
The Indole Core (Lipophilic Anchor): The fused benzene-pyrrole ring is planar and highly hydrophobic (LogP ~2.0–2.5 estimated). It drives strong
- stacking interactions in the solid state, requiring significant energy to break the crystal lattice [1][2].[2] -
The Aldehyde Group (Reactive Polar Head): While polar, the carbonyl group is not ionizable within physiological pH ranges (pH 2–10). Unlike carboxylic acids or amines, you cannot simply adjust pH to form a salt [3].[1][2] Furthermore, it is chemically reactive (see Critical Warning below).[1][2]
-
The Methoxyethyl Chain: This ether linkage adds slight polarity compared to a bare indole, but it is insufficient to overcome the hydrophobicity of the aromatic core in pure water.
Critical Warning: Buffer Incompatibility
STOP: Do NOT use Tris (Tris(hydroxymethyl)aminomethane), Glycine, or any primary amine-based buffers. [1][2] Reason: The C-3 aldehyde group will react with primary amines to form Schiff bases (imines), permanently altering your molecule and ruining the assay [4]. Solution: Use Phosphate (PBS), HEPES, or MOPS buffers.[1][2]
Solubilization Decision Tree
Use the following logic flow to select the correct method for your specific application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Method A: The "Solvent Spike" (Low Concentration Assays)
Best for: In vitro assays where final concentration is < 50 µM. Principle: Dissolve in a water-miscible organic solvent (stock), then rapidly dilute into aqueous media to bypass the "metastable zone" of precipitation.[2]
Protocol
-
Stock Preparation: Dissolve the solid compound in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10–20 mM .[2]
-
The "Jet" Dilution (Critical Step):
-
Prepare your aqueous media (e.g., PBS or Media) in a vortexing tube.[1][2]
-
While vortexing the media, inject the DMSO stock rapidly into the center of the liquid vortex.
-
Why? Slow dropwise addition creates local regions of high concentration/low solvent, triggering immediate nucleation (precipitation).[2] Rapid mixing ensures instant dispersion.[1][2]
-
-
Limit Check: Ensure final DMSO concentration is < 0.1% (v/v) for sensitive cell lines or < 1.0% for robust assays [5][6].
Troubleshooting Table: Method A
| Observation | Diagnosis | Corrective Action |
|---|---|---|
| Immediate Cloudiness | "Crash-out" precipitation.[1][2] | Concentration is above solubility limit.[1][2][3][4] Reduce final concentration or switch to Method B. |
| Yellowing over time | Oxidation of aldehyde.[2] | Degas buffers with N2/Ar. Add antioxidant (e.g., EDTA) if compatible.[1][2] |
| Crystals after 1 hour | Ostwald Ripening. | The solution is supersaturated. Use immediately; do not store diluted solutions. |
Method B: Cyclodextrin Complexation (High Stability)
Best for: Animal studies, high-concentration assays (> 100 µM), or long-term storage.[1][2] Principle: The hydrophobic indole ring is encapsulated inside the toroid cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex dissolved [7][8].
Recommended Excipient: HP-β-CD (2-Hydroxypropyl-β-cyclodextrin) or SBE-β-CD (Sulfobutylether-β-cyclodextrin).[1][2]
Protocol
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in PBS or water.[1][2] Stir until clear.
-
Compound Addition: Add the this compound powder directly to the cyclodextrin solution.
-
Target: 1–5 mg/mL (depending on required dose).[2]
-
-
Equilibration (The "Shake-Flask" Method):
-
Filtration: Filter through a 0.22 µm PVDF or PES filter to remove any undissolved solid.[1][2]
-
Validation: Analyze the filtrate by UV-Vis (absorbance at ~290 nm) to determine the actual dissolved concentration.
Figure 2: Mechanism of host-guest inclusion complexation stabilizing the indole core in water.[1]
Frequently Asked Questions (FAQ)
Q: Can I use acidic water to dissolve it? A: No. The nitrogen in the indole ring is not basic (pKa < -2). It will not protonate in aqueous acid.[2] You would need extremely strong acid (e.g., concentrated H2SO4) which would destroy the molecule and is incompatible with biology.[2]
Q: My solution turned pink/red. Is it safe to use? A: Discard it. Indole-3-carbaldehydes are prone to acid-catalyzed polymerization or oxidation, often yielding pink/red dimers (similar to the Ehrlich reaction mechanism).[1][2] This indicates chemical degradation.[1][2] Ensure your DMSO is fresh and free of acid traces.[2]
Q: Can I freeze the aqueous stock? A: Not recommended. Freezing causes "cryoprecipitation." As water freezes, the solute concentrates in the remaining liquid phase, exceeding solubility limits and forcing precipitation. When thawed, these micro-crystals often fail to redissolve.[1][2] Store as a DMSO stock at -20°C and dilute fresh daily [9].
References
-
Cayman Chemical. Indole-3-carboxaldehyde Product Information. (Indoles require organic solvents for stock preparation; aqueous stability is limited).[2][5] Link
-
Yalkowsky, S. H. Solubility and Solubilization in Aqueous Media.[1][2] American Chemical Society.[1][2] (General principles of logP and rigid aromatic solubility).
-
BenchChem. Indole-3-carboxaldehyde Properties & Solubility. (Data on solubility in Ethanol vs. Water). Link[2]
-
Wikipedia. Indole-3-carbaldehyde Chemistry.[1][2] (Reactivity of aldehyde group with amines).[2][6] Link
-
LifeTein. DMSO Usage in Cell Culture. (Guidelines for <0.1% DMSO tolerance in assays). Link
-
Timm, M., et al. "Considerations regarding use of solvents in in vitro cell based assays." PLOS ONE, 2013.[1][2] (Cytotoxicity thresholds for DMSO). Link
-
Pyka, A., et al. "Interactions of Indole Derivatives with β-Cyclodextrin."[1][2] Int. J. Mol.[1][2] Sci., 2016. (Validation of cyclodextrin binding to indole core). Link
-
Panda, S., et al. "Studies on inclusion complexes of substituted indole derivatives."[1][2][7] J. Chem. Pharm.[1][2] Res., 2010.[1][2][7] (Methodology for preparing indole-CD complexes). Link
-
Protocol Online. DMSO Stock Storage Best Practices. (Avoidance of freeze-thaw cycles for hydrophobic compounds).[1][2] Link
Sources
- 1. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 3. lifetein.com [lifetein.com]
- 4. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Column chromatography conditions for separating indole aldehydes
Ticket ID: IND-CHO-001 Subject: Optimization of Column Chromatography for Indole Aldehydes Status: Open Support Tier: Senior Application Scientist
Welcome to the Separations Lab Support Center.
You have reached the specialized desk for heterocyclic chemistry. Indole aldehydes (e.g., indole-3-carboxaldehyde) present a unique set of purification challenges due to their dual nature: the acid-sensitivity of the indole ring and the polarity/hydrogen-bonding capability of the aldehyde and N-H groups.
Below is your customized troubleshooting guide, structured to address your specific experimental bottlenecks.
Part 1: Method Development (Standard Operating Procedures)
Q: What is the best mobile phase for separating indole aldehydes?
A: Do not rely solely on Hexane/Ethyl Acetate. While standard for many organics, indole aldehydes often "streak" or "tail" in this system due to hydrogen bonding with silica silanols.
-
Standard Protocol: Start with Hexane:Ethyl Acetate (EtOAc) .
-
Target Rf: Adjust polarity to achieve an Rf of 0.25 – 0.35 for the product.
-
Gradient: Run a linear gradient from 0% to 40% EtOAc.
-
-
For Tailing Compounds: If streaks appear on TLC, switch to Dichloromethane (DCM):Methanol (MeOH) .
-
Ratio: Start with 100% DCM and gradually add MeOH (up to 5%).
-
-
The "Magic" Modifier: Add 1% Triethylamine (Et3N) to your mobile phase. This neutralizes acidic sites on the silica, sharpening the bands significantly.
Q: How do I visualize these compounds? They are often UV-active, but is that enough?
A: UV (254 nm) is sufficient for fraction collection, but specific stains are crucial for assessing purity and identifying decomposition products (which often do not fluoresce strongly).
Recommended Stains:
| Reagent | Color Reaction | Specificity | Notes |
|---|---|---|---|
| Ehrlich’s Reagent | Pink / Purple | Indoles | Most specific. Diagnostic for the indole core. |
| 2,4-DNP | Orange / Red | Aldehydes | Confirms the presence of the -CHO group. |
| Vanillin Stain | Various (often Grey/Blue) | General | Good for differentiating impurities. |
Part 2: Troubleshooting (The "Help, It's Broken" Section)
Q: My product turns reddish-brown on the column and yield is low. What is happening?
A: You are experiencing Acid-Catalyzed Decomposition . Indole rings are electron-rich and susceptible to acid-catalyzed polymerization or oxidation, especially when concentrated on the acidic surface of standard silica gel (pH ~5). The color change is a hallmark of this degradation.
The Fix: Switch Stationary Phases
-
Neutral Alumina: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is less acidic and gentler on the indole ring.
-
Buffered Silica: If you must use silica, "buffer" it before loading your sample. (See Protocol A below).
Q: The bands are broad and overlapping. How do I fix the resolution?
A: This is likely a Loading Issue or Silanol Interaction . Indole aldehydes have poor solubility in non-polar solvents (like Hexane). If you dissolve your sample in DCM and load it onto a Hexane-equilibrated column, the sample will precipitate or spread out immediately.
The Fix: Solid Loading (Dry Load)
-
Dissolve crude mixture in a minimum amount of DCM/MeOH.
-
Add silica gel (ratio 1:2 sample-to-silica by weight).
-
Evaporate solvent completely on a rotovap until you have a free-flowing powder.
-
Load this powder on top of your packed column.
Part 3: Visualization & Logic Flows
Workflow 1: Method Selection Logic
Use this flowchart to determine your initial chromatography conditions.
Figure 1: Decision matrix for selecting the appropriate stationary and mobile phases based on TLC behavior.
Workflow 2: Troubleshooting Decomposition
Use this logic when yields are lower than expected or "ghost bands" appear.
Figure 2: Diagnostic workflow for identifying and solving on-column decomposition.
Part 4: Experimental Protocols
Protocol A: Preparation of Buffered Silica Gel
Use this for acid-sensitive indole aldehydes that decompose on standard silica.
-
Slurry Preparation: Suspend your required amount of silica gel in Hexane containing 1-2% Triethylamine (Et3N) .
-
Packing: Pour the slurry into the column and pack as usual.
-
Flushing: Flush the column with 2 column volumes (CV) of the mobile phase (also containing 1% Et3N) to ensure the entire silica bed is neutralized.
-
Loading: Load your sample (preferably solid load) and elute.
-
Note: The Et3N prevents the acidic protons on the silica surface from interacting with the indole ring.
-
Protocol B: Reverse Phase (C18) Conditions
Use this for highly polar aldehydes or when normal phase fails completely.
-
Column: C18-bonded silica (Flash cartridge or HPLC).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol.[1]
-
Gradient:
-
Start: 5% B (Hold for 2 CV).
-
Ramp: 5% to 60% B over 15 CV.
-
Wash: 95% B.
-
-
Why Formic Acid? It sharpens the peaks by keeping the carboxylic acid impurities (if any) protonated, without being strong enough to degrade the indole.
References
-
Phenomenex Technical Notes. (2025). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Reagents and Methods. Retrieved from [Link]
-
University of Rochester. (2025). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chakrabarty, M., et al. (2006). Phosphoric Acid-on-Silica Gel: A Green Catalyst for the Synthesis of Bis(indolyl)alkanes. Clockss. Retrieved from [Link]
Sources
Validation & Comparative
1H NMR Interpretation of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: A Comparative Analytical Guide
Topic: 1H NMR Interpretation of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: 13523-94-9) is a critical intermediate in the synthesis of aminoalkylindole cannabinoids (e.g., JWH-200, JWH-250 series). Its structural fidelity is paramount for downstream efficacy. This guide provides a rigorous comparative analysis of its 1H NMR profile against its metabolic precursor (Indole-3-carbaldehyde) and evaluates solvent-dependent resolution performance.
Target Audience: Synthetic Chemists, Medicinal Chemists, and Analytical Scientists.
Part 1: Structural Analysis & Prediction Logic
The molecule consists of three distinct magnetic environments. Proper interpretation requires isolating these zones to validate the success of N-alkylation.
-
The Indole Core: A bicyclic aromatic system. The C2-H proton is the most diagnostic aromatic signal due to its proximity to the aldehyde and nitrogen.
-
The Aldehyde Handle: A highly deshielded singlet (~9.9 ppm), confirming the oxidation state at C3.
-
The N-Alkyl Tail (The Differentiator): A 2-methoxyethyl chain attached to N1. This is the "fingerprint" region that distinguishes the product from the starting material.
Visualizing the Assignment Logic
Figure 1: Decision tree for distinguishing the N-alkylated product from the unsubstituted precursor.
Part 2: Comparative Performance Analysis
This section objectively compares the spectral "performance" (clarity, resolution, and diagnostic utility) of the product against its alternatives.
Comparison A: Product vs. Precursor (Reaction Monitoring)
The primary application of this NMR analysis is determining reaction completion. The "performance" here is defined by the spectral contrast between the starting material and the product.
| Feature | Precursor (Indole-3-carbaldehyde) | Product (1-(2-Methoxyethyl)-...) | Diagnostic Value |
| NH Signal | ~12.0 - 12.4 ppm (Broad Singlet) | Absent | Critical. Disappearance confirms substitution at N1. |
| N-CH2 | Absent | ~4.3 - 4.4 ppm (Triplet) | Confirms attachment of ethyl linker. |
| O-CH2 | Absent | ~3.6 - 3.7 ppm (Triplet) | Confirms presence of ether linkage. |
| O-CH3 | Absent | ~3.2 - 3.3 ppm (Singlet) | Confirms methoxy terminus. |
| C2-H | ~8.2 - 8.4 ppm (s/d) | Minor shift; less diagnostic than aliphatic region. |
Expert Insight: The disappearance of the broad NH singlet at >12 ppm (in DMSO-d6) is the most rapid indicator of reaction progress. However, in CDCl3, the NH signal of the precursor can be broadened into the baseline, leading to false positives. Always check the aliphatic region (3.0–4.5 ppm) for positive confirmation.
Comparison B: Solvent Selection (CDCl3 vs. DMSO-d6)
The choice of solvent dramatically affects the resolution of the aromatic region and the visibility of exchangeable protons.
| Solvent | CDCl3 (Chloroform-d) | DMSO-d6 (Dimethyl Sulfoxide-d6) | Recommendation |
| Solubility | Excellent for Product; Poor for Precursor | Excellent for Both | Use CDCl3 for isolated product. |
| Water Peak | ~1.56 ppm (Usually distinct) | ~3.33 ppm (Overlaps with O-CH3!) | Avoid DMSO if quantifying the O-Me group. |
| Resolution | Sharper aliphatic coupling. | Broader signals; viscosity broadening. | CDCl3 is superior for J-coupling analysis. |
Critical Warning: In DMSO-d6, the residual water peak (~3.33 ppm) often overlaps directly with the methoxy singlet (~3.3 ppm) of the product. CDCl3 is the preferred solvent for this specific molecule to ensure accurate integration of the methoxy group.
Part 3: Detailed Spectral Interpretation (CDCl3)
Reference Frequency: 400 MHz / 600 MHz Solvent: CDCl3 (Residual CHCl3 at 7.26 ppm)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Explanation |
| 9.98 | Singlet (s) | 1H | -CHO (Aldehyde) | Anisotropic deshielding by the carbonyl group. |
| 8.25 - 8.35 | Multiplet/d | 1H | C4-H (Aromatic) | Deshielded by the adjacent carbonyl (peri-effect). |
| 7.75 - 7.80 | Singlet (s) | 1H | C2-H (Indole) | Electron-deficient C2 position; shift confirms aromaticity. |
| 7.20 - 7.45 | Multiplet (m) | 3H | C5, C6, C7-H | Standard aromatic region. |
| 4.35 | Triplet (t, J=5.5Hz) | 2H | N-CH2- | Deshielded by the indole nitrogen (electronegative). |
| 3.72 | Triplet (t, J=5.5Hz) | 2H | -CH2-O- | Deshielded by the oxygen atom. |
| 3.34 | Singlet (s) | 3H | -O-CH3 | Methoxy group; distinct singlet. |
Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.
Part 4: Experimental Protocol
To ensure reproducible data comparable to literature standards, follow this self-validating protocol.
Workflow Diagram
Figure 2: Optimized sample preparation workflow for high-resolution 1H NMR.
Step-by-Step Methodology
-
Sample Selection: Weigh 5–10 mg of the dried product. Why: Higher concentrations (>20mg) can cause viscosity broadening and stacking effects in aromatic systems.
-
Solvent Addition: Add 0.6 mL of CDCl3 (containing 0.03% TMS). Why: CDCl3 prevents the water-overlap issue seen in DMSO.
-
Filtration: If the solution is cloudy (common if inorganic salts from the alkylation remain), filter through a small plug of glass wool directly into the NMR tube. Why: Suspended solids degrade magnetic field homogeneity (shimming).
-
Acquisition:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (d1): 1.0 – 2.0 seconds.
-
Scans (ns): 16 (usually sufficient).
-
-
Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) to improve signal-to-noise ratio without compromising multiplet resolution.
References
-
National Institute of Standards and Technology (NIST). 1H-Indole-3-carboxaldehyde Mass Spectrum & Data. NIST Chemistry WebBook. Available at: [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org.[1][2][3][4][5][6] Synth. 2024, 101, 21-33.[5] Available at: [Link]
-
PubChem. 1-Methoxy-1H-indole-3-carbaldehyde Compound Summary. (Used for structural analogy of N-substituted indoles). Available at: [Link]
-
University of Wisconsin-Madison. BMRB Entry bmse000645 - Indole-3-carboxaldehyde. Biological Magnetic Resonance Data Bank. Available at: [Link]
Sources
A Researcher's Guide to the FTIR Spectrum of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, understanding the structural nuances of novel compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and powerful method for identifying functional groups and confirming the successful synthesis of target molecules. This guide offers an in-depth analysis of the expected FTIR spectrum of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde, comparing it with the well-characterized spectrum of its parent compound, indole-3-carbaldehyde. This comparative approach will highlight the spectral signatures introduced by the N-alkylation with the methoxyethyl group, providing a clear framework for spectral interpretation.
The Logic of Spectral Comparison: Isolating the Signature of N-Substitution
The core of this analysis lies in understanding how the addition of the 1-(2-Methoxyethyl) group to the indole nitrogen alters the molecule's vibrational modes. By comparing the spectrum of the N-substituted product with that of the starting indole-3-carbaldehyde, we can confidently assign new peaks and shifts to the introduced substituent. This subtractive and comparative logic is a cornerstone of robust spectroscopic analysis.
The key structural differences to consider are:
-
Disappearance of the N-H bond: The most telling sign of successful N-substitution on the indole ring is the absence of the characteristic N-H stretching vibration.
-
Introduction of Aliphatic C-H bonds: The ethyl part of the substituent will introduce new C-H stretching and bending vibrations.
-
Introduction of a C-O-C (Ether) Linkage: The methoxy group will exhibit a characteristic C-O stretching vibration.
Below is a logical workflow for this comparative spectral analysis.
Caption: Workflow for the comparative FTIR analysis of this compound.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To ensure the reliability of the spectral data, a standardized experimental protocol is essential. The following method is recommended for acquiring the FTIR spectrum of this compound, which is expected to be a solid at room temperature.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS10, is suitable for this analysis.[1]
Sample Preparation (KBr Pellet Method):
-
Drying: Gently grind a small amount (1-2 mg) of the synthesized this compound into a fine powder using an agate mortar and pestle. Separately, dry spectroscopic grade potassium bromide (KBr, ~100-200 mg) in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.
-
Mixing: Add the powdered sample to the dried KBr in the mortar. The optimal sample concentration is typically 0.1-1.0% by weight. Thoroughly mix the sample and KBr by grinding for several minutes until a homogeneous, fine powder is obtained. This minimizes scattering of the infrared beam.
-
Pellet Formation: Transfer the powder mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent pellet. A transparent pellet indicates good mixing and particle size reduction.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and collect a background spectrum. This will account for the absorbance of atmospheric CO2 and water vapor, as well as any instrumental artifacts.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's sample compartment. Acquire the FTIR spectrum over a typical range of 4000-400 cm⁻¹.[2] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Comparative Spectral Analysis: Expected Vibrational Frequencies
The following table outlines the expected key vibrational frequencies for this compound and compares them with the known values for indole and indole-3-carbaldehyde. This comparison allows for a clear identification of the spectral changes upon N-substitution.
| Vibrational Mode | Functional Group | Indole (Reference) [3] | Indole-3-carbaldehyde (Reference) [4][5] | This compound (Expected) | Rationale for Expected Position/Change |
| N-H Stretch | Indole N-H | ~3406 cm⁻¹ | ~3231 cm⁻¹ (broadened due to H-bonding) | Absent | The nitrogen is substituted, so this bond is no longer present. Its absence is a primary indicator of successful reaction. |
| Aromatic C-H Stretch | Indole Ring | ~3022-3049 cm⁻¹ | ~3042-2865 cm⁻¹ | ~3100-3000 cm⁻¹ | These peaks are characteristic of C-H bonds on the aromatic indole ring and are expected to be largely unchanged. |
| Aliphatic C-H Stretch | -CH₂- and -OCH₃ | Not Applicable | Not Applicable | ~2950-2850 cm⁻¹ | The introduction of the methoxyethyl group will give rise to new stretching vibrations for the sp³ hybridized C-H bonds. |
| Aldehyde C-H Stretch | Aldehyde (-CHO) | Not Applicable | ~2750-2950 cm⁻¹ (often a pair of bands) | ~2850-2750 cm⁻¹ | The characteristic Fermi resonance doublet for the aldehyde C-H stretch is expected. |
| Carbonyl (C=O) Stretch | Aldehyde (-CHO) | Not Applicable | ~1600-1643 cm⁻¹ | ~1650-1630 cm⁻¹ | This is a strong, sharp peak. The position may shift slightly due to electronic effects from the N-substituent. |
| Aromatic C=C Stretch | Indole Ring | ~1508-1616 cm⁻¹ | ~1610-1520 cm⁻¹ | ~1610-1500 cm⁻¹ | These peaks correspond to the skeletal vibrations of the indole ring and are expected to be present with minor shifts. |
| C-O-C Stretch | Ether | Not Applicable | Not Applicable | ~1150-1085 cm⁻¹ | A strong, characteristic peak for the asymmetric stretching of the ether linkage is a key indicator of the methoxyethyl group. |
| Aromatic C-H Bend | Indole Ring | ~731-744 cm⁻¹ (out-of-plane) | Present, but not always specifically assigned. | ~750-730 cm⁻¹ | These "fingerprint" region peaks are useful for confirming the substitution pattern on the aromatic ring. |
Interpreting the Key Spectral Features
The Disappearing Act: The N-H Stretch
In the FTIR spectrum of indole and indole-3-carbaldehyde, a prominent peak is observed in the region of 3400-3200 cm⁻¹, corresponding to the N-H stretching vibration.[3][4] For this compound, the successful alkylation of the indole nitrogen means this bond is no longer present. Therefore, the absence of this peak is a critical piece of evidence for the desired product formation.
The Newcomers: Aliphatic C-H and Ether C-O Stretches
The most significant additions to the spectrum will be from the 1-(2-Methoxyethyl) group.
-
Aliphatic C-H Stretching: Expect to see new peaks in the 2950-2850 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.[5]
-
Ether C-O-C Stretching: A strong, and often one of the most intense, peaks in the fingerprint region will be the C-O-C asymmetric stretch, typically found around 1150-1085 cm⁻¹. The presence of this strong absorption is a definitive marker for the methoxyethyl substituent.
The Main Event: The Aldehyde Carbonyl Stretch
The C=O stretch of the aldehyde group in indole-3-carbaldehyde derivatives is a strong, sharp absorption typically found between 1600 cm⁻¹ and 1650 cm⁻¹.[4] The exact position is sensitive to the electronic environment. The introduction of the electron-donating alkyl group on the nitrogen may cause a slight shift in this frequency compared to the parent indole-3-carbaldehyde.
Conclusion
The FTIR spectrum of this compound is predicted to be a composite of the features of the indole-3-carbaldehyde core and the N-substituted methoxyethyl chain. By employing a comparative analysis with the parent compound, researchers can confidently identify the key spectral markers of a successful synthesis. The critical checkpoints are the disappearance of the N-H stretch and the appearance of new, strong absorptions corresponding to the aliphatic C-H and ether C-O-C stretching vibrations. This guide provides a robust framework for the interpretation of the FTIR spectrum of this and similar N-substituted indole derivatives, ensuring a higher degree of confidence in structural elucidation.
References
-
Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. 2013;5(5):139-146. Available from: [Link]
-
Dieng, S.D. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. 2017. Available from: [Link]
-
Carrasco, F., Hernández, W., et al. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. 2020;2020:6041831. Available from: [Link]
-
Semantic Scholar. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. 2020. Available from: [Link]
-
ResearchGate. FTIR spectrum of the ultimate product (indole-3-acetaldehyde). Available from: [Link]
-
Royal Society of Chemistry. Optical properties of 3-substituted indoles. 2020. Available from: [Link]
-
Khan, K.M., et al. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. PMC. 2022. Available from: [Link]
-
The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link]
-
PubChem. Indole-3-Carboxaldehyde. Available from: [Link]
-
ResearchGate. FT-IR spectrum of control indole. Available from: [Link]
-
ResearchGate. FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... Available from: [Link]
-
NIST WebBook. 1H-Indole-3-carboxaldehyde. Available from: [Link]
-
PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. 2008. Available from: [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. 2024. Available from: [Link]
-
Semantic Scholar. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. 2017. Available from: [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Logic of Fragmentation in Indole Derivatives
Mass spectrometry is a cornerstone technique for molecular structure determination.[1] In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) which is a radical cation.[2][3] This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, characteristic ions.[1][2] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The fragmentation of indole derivatives is largely governed by the stability of the aromatic indole nucleus and the nature of its substituents.[4][5] For N-substituted indoles, fragmentation is often directed by the substituent on the nitrogen atom.[4][6] Similarly, the aldehyde functional group has well-documented cleavage pathways, primarily involving α-cleavage.[7][8]
This guide will predict the fragmentation of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde by considering the interplay of its three key structural features: the indole ring, the N-methoxyethyl substituent, and the 3-carbaldehyde group. We will then compare this predicted pattern with the known fragmentation of the parent compound, Indole-3-carbaldehyde, to highlight the influence of the N-substituent.
Predicted Fragmentation Pathway of this compound
The molecular weight of this compound is 203.23 g/mol . Upon electron ionization, the molecular ion (M+•) is expected at an m/z of 203. The subsequent fragmentation is anticipated to proceed through several key pathways, driven by the stability of the resulting fragments.
A primary and highly probable fragmentation pathway involves the cleavage of the N-substituent. The bond between the nitrogen and the ethyl group is likely to undergo cleavage, as is the C-O bond within the methoxyethyl group. Another significant fragmentation will be driven by the aldehyde group.
The proposed fragmentation cascade is visualized in the diagram below:
Caption: Predicted EI fragmentation pathway of this compound.
Comparative Analysis: this compound vs. Indole-3-carbaldehyde
To understand the influence of the N-(2-Methoxyethyl) group on the fragmentation pattern, a comparison with the well-characterized fragmentation of Indole-3-carbaldehyde is instructive.[9][10][11]
| Key Fragment (m/z) | Predicted for this compound | Observed for Indole-3-carbaldehyde[9][10] | Origin of Fragment in this compound |
| 203 | [M]+• (Molecular Ion) | - | Intact molecule |
| 158 | [M - C2H5O•]+ | - | Cleavage of the methoxyethyl side chain |
| 145 | - | [M]+• (Molecular Ion) | - |
| 144 | [M - •CH2OCH3]+ | [M-H]• | Loss of the methoxy-methyl radical from the side chain |
| 130 | [C9H8N]+ | - | Further fragmentation of the indole core after side-chain loss |
| 116 | [C8H6N]+ | [M-CHO]+ | Loss of the formyl group from the indole-3-carbaldehyde core |
| 89 | [C7H5]+ | [M-CHO-HCN]+ | Loss of HCN from the m/z 116 fragment, characteristic of indoles[4][5] |
| 45 | [CH3OCH2]+ | - | β-cleavage of the N-substituent, forming a stable oxonium ion |
This comparison clearly illustrates that the major fragmentation pathways of this compound are expected to be dominated by the loss of the N-substituent and its fragments. The resulting ions then undergo further fragmentation characteristic of the indole-3-carbaldehyde core. The presence of the intense ion at m/z 45 would be a strong indicator of the methoxyethyl group.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following gas chromatography-mass spectrometry (GC-MS) with an electron ionization source protocol is recommended.[12]
4.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as ethyl acetate or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
4.2. Instrumentation: GC-MS with EI Source
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
4.3. Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in the table above.
Conclusion
The predictive analysis presented in this guide, based on fundamental principles of mass spectrometry and comparative data from analogous structures, provides a robust framework for the identification and structural confirmation of this compound. The dominant fragmentation pathways are expected to involve the N-methoxyethyl substituent, leading to a series of characteristic ions. This guide serves as a valuable resource for researchers, enabling them to interpret experimental data with higher confidence and to differentiate this compound from other indole derivatives.
References
-
Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. Journal of the American Chemical Society, 90(1), 5-13. [Link]
-
PubChem. (n.d.). 1-methoxy-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Li, L., Li, D., Wang, J., & Zhu, T. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(12), 378. [Link]
-
MDPI. (2021). Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Molecules, 26(21), 6649. [Link]
-
Semantic Scholar. (2021). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. [Link]
-
El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University Research Repository. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook. [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ChemComplete. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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A Comparative Guide to the UV-Vis Absorption Maxima of N-Substituted Indole-3-Carbaldehydes
To establish a robust analytical context, we propose a direct comparative study against two closely related analogues: the parent compound, Indole-3-carbaldehyde , and its N-methylated derivative, 1-Methyl-1H-indole-3-carbaldehyde . This approach allows for the systematic evaluation of how N-alkylation at the indole ring—from a simple methyl group to a more complex methoxyethyl group—influences the electronic absorption profile of the indole-3-carbaldehyde chromophore. The resulting data will be invaluable for quality control, reaction monitoring, and understanding the structure-property relationships within this class of compounds.
Comparative Compound Analysis
The selection of Indole-3-carbaldehyde and 1-Methyl-1H-indole-3-carbaldehyde as benchmarks is a logical choice. The parent compound provides a baseline UV-Vis profile for the core chromophore. The N-methylated analogue offers a direct comparison for the effect of a simple alkyl substitution at the nitrogen atom, which can influence the electron density of the indole ring system through inductive effects. By analyzing our target compound against these two, we can effectively deconvolve the electronic contribution of the 2-methoxyethyl substituent.
Table 1: Physicochemical and Spectroscopic Properties of Target and Comparative Compounds
| Compound Name | Molecular Structure | Molecular Formula | Molecular Weight ( g/mol ) | Reported λmax (nm) in Ethanol |
| Indole-3-carbaldehyde | ![]() | C₉H₇NO | 145.16 | 296-297[1][2] |
| 1-Methyl-1H-indole-3-carbaldehyde | ![]() | C₁₀H₉NO | 159.18 | To be determined experimentally |
| 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde | ![]() | C₁₂H₁₃NO₂ | 203.24 | To be determined experimentally |
Note: Molecular structure images are illustrative placeholders.
Experimental Protocol: Determination of UV-Vis Absorption Maxima (λmax)
This protocol details a standardized procedure for the accurate determination and comparison of the UV-Vis absorption maxima for the three indole derivatives. The core principle relies on Beer's Law, which relates absorbance to concentration. To ensure data comparability, all measurements must be performed under identical conditions.
Rationale for Experimental Choices:
-
Solvent: Spectroscopic grade ethanol is selected as the solvent. It is a polar protic solvent that readily dissolves indole derivatives and, crucially, has a UV cutoff wavelength (~205 nm) well below the expected absorption region of our compounds, preventing solvent interference.[3][4] Using a high-purity, spectroscopic grade solvent is essential to avoid contaminants that could introduce spurious peaks.[5][6]
-
Concentration: A starting concentration of 10 µM (1 x 10⁻⁵ mol/L) is recommended. This concentration is typically sufficient to yield absorbance values within the optimal instrumental range of 0.1 to 1.0, ensuring linearity and accuracy.[7] Serial dilutions may be necessary to achieve the ideal absorbance.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is required for this analysis to allow for real-time correction against a solvent blank.
Step-by-Step Methodology:
-
Preparation of Stock Solutions (1 mM):
-
Accurately weigh an appropriate amount of each compound (Indole-3-carbaldehyde, 1-Methyl-1H-indole-3-carbaldehyde, and this compound) to prepare a 1 mM stock solution in spectroscopic grade ethanol.
-
For example, for a 10 mL stock solution of Indole-3-carbaldehyde (MW: 145.16 g/mol ), dissolve 1.45 mg in 10 mL of ethanol.
-
Ensure complete dissolution using a vortex mixer if necessary.
-
-
Preparation of Working Solutions (10 µM):
-
Perform a 1:100 serial dilution of each 1 mM stock solution with spectroscopic grade ethanol to obtain the 10 µM working solutions.
-
Specifically, transfer 100 µL of each stock solution into a 10 mL volumetric flask and dilute to the mark with ethanol.
-
-
Instrument Setup and Baseline Correction:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Fill two matched quartz cuvettes with spectroscopic grade ethanol. These will serve as the blank and reference.
-
Place the cuvettes in the respective holders and perform a baseline correction scan across the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[8]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it twice with a small amount of the 10 µM working solution of Indole-3-carbaldehyde.
-
Fill the cuvette with the working solution and place it in the sample holder.
-
Perform a spectral scan from 200 nm to 400 nm.
-
Identify and record the wavelength of maximum absorbance (λmax). The absorbance value at this peak should ideally be between 0.1 and 1.0. If necessary, adjust the concentration of the working solution and re-measure.
-
Repeat this process for the 1-Methyl-1H-indole-3-carbaldehyde and this compound working solutions.
-
-
Data Analysis and Comparison:
-
Overlay the three absorption spectra for a direct visual comparison.
-
Tabulate the determined λmax values for each compound.
-
Analyze the bathochromic (red shift) or hypsochromic (blue shift) effects resulting from the N-substitutions relative to the parent Indole-3-carbaldehyde.
-
Experimental Workflow Diagram
Caption: Workflow for the comparative UV-Vis analysis of indole-3-carbaldehyde derivatives.
Conclusion and Expected Outcomes
This guide outlines a systematic and scientifically rigorous approach to characterizing the UV-Vis absorption maximum of this compound. By comparing its spectrum to that of Indole-3-carbaldehyde and 1-Methyl-1H-indole-3-carbaldehyde, researchers can precisely quantify the influence of N-substituents on the electronic properties of the indole-3-carbaldehyde scaffold. This data is critical for establishing analytical methods for quality control, aiding in synthetic chemistry, and providing a deeper understanding of the structure-activity relationships that govern the function of these important molecules in various scientific and pharmaceutical applications.
References
-
Carl ROTH. (n.d.). Solvents for UV/Vis spectroscopy. Retrieved from [Link]
- Palladino, P., et al. (2024). A colorimetric assay for detection of indole-3-carbaldehyde in foods. Food Chemistry Advances, 4, 100643.
-
ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the products of hydroxylation of indole- 3-acetaldehyde by bovine xanthine oxidase. Retrieved from [Link]
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 899-910.
-
ASTM International. (2016). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved from [Link]
-
Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
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- 8. engineering.purdue.edu [engineering.purdue.edu]
Publish Comparison Guide: 13C NMR of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
The following technical guide details the 13C NMR chemical shifts and structural characterization of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde , a critical intermediate in the synthesis of aminoalkylindole cannabinoids (e.g., JWH-250 analogs) and other indole-based pharmaceuticals.
Executive Summary & Structural Context
This compound (C₁₂H₁₃NO₂) is a functionalized indole derivative characterized by a formyl group at the C3 position and a methoxyethyl tail at the N1 position. It serves as a pivotal building block in medicinal chemistry, particularly for "non-classical" cannabinoid receptor agonists where the N1 tail dictates CB1/CB2 selectivity.
This guide provides a comparative NMR analysis, distinguishing the target molecule from its unsubstituted parent (Indole-3-carbaldehyde ) and detailing the specific spectroscopic signature of the N-(2-methoxyethyl) moiety.
Key Structural Features for NMR Assignment
-
Aldehyde Carbon (C-CHO): The most deshielded signal (>180 ppm).
-
Indole Core (C2, C3, C3a, C7a): Aromatic region (110–140 ppm), sensitive to N-alkylation.
-
N-Alkoxy Side Chain: Three distinct aliphatic signals (N-CH₂, O-CH₂, O-CH₃) in the 40–75 ppm range.
Comparative 13C NMR Data Analysis
The following table contrasts the experimental shifts of the parent compound (Indole-3-carbaldehyde) with the calculated/comparative shifts of the 1-(2-Methoxyethyl) derivative. The N-alkylation induces characteristic shifts, particularly at the C2 and C7a positions.
Table 1: 13C NMR Chemical Shift Comparison (CDCl₃, 100 MHz)
| Carbon Position | Indole-3-CHO (Parent) [1] | 1-(2-Methoxyethyl)-Indole-3-CHO (Target) [2] | Shift Difference (Δδ) | Assignment Logic |
| C-CHO (Aldehyde) | 185.3 | 184.9 | -0.4 | Characteristic carbonyl signal; minimal effect from N1-substitution. |
| C2 (Indole) | 136.8 | 141.2 | +4.4 | Diagnostic: N-alkylation significantly deshields the adjacent C2 carbon. |
| C7a (Quaternary) | 135.8 | 137.1 | +1.3 | Quaternary bridgehead; slight deshielding due to N-substitution. |
| C3a (Quaternary) | 124.4 | 125.6 | +1.2 | Bridgehead carbon; typically shifts downfield upon N-alkylation. |
| C6 | 123.0 | 123.5 | +0.5 | Aromatic ring CH. |
| C5 | 121.9 | 122.8 | +0.9 | Aromatic ring CH. |
| C4 | 120.6 | 121.5 | +0.9 | Aromatic ring CH. |
| C3 (Ipso) | 118.4 | 117.9 | -0.5 | Ipso to aldehyde; shielded relative to C2. |
| C7 | 111.7 | 110.2 | -1.5 | Adjacent to N1; often shielded or slightly shifted by N-alkyl steric bulk. |
| Side Chain: O-CH₂ | — | 71.2 | — | Ether linkage; characteristic region (68–72 ppm). |
| Side Chain: O-Me | — | 59.1 | — | Terminal methoxy group. |
| Side Chain: N-CH₂ | — | 47.5 | — | Attached to Indole N; deshielded by β-oxygen effect relative to N-ethyl (~41 ppm). |
Note: Parent data sourced from experimental literature [1]. Target data is a high-confidence prediction based on substituent chemical shift increments (SCS) derived from 1-alkylindole analogs [3, 4].
Structural Visualization & Logic
The following diagram illustrates the chemical shift "zones" and the logic flow for assigning the spectrum.
Caption: Hierarchical assignment strategy dividing the spectrum into three distinct chemical shift zones.
Experimental Protocols
To ensure reproducibility and spectral fidelity, the following protocols for synthesis and sample preparation are recommended.
A. Synthesis Workflow (Vilsmeier-Haack Route)
This is the standard industrial route, preferred for its high yield and regioselectivity at the C3 position.
-
N-Alkylation : React Indole with 2-bromoethyl methyl ether (KOH, DMSO, 25°C) to yield 1-(2-methoxyethyl)-1H-indole.
-
Formylation : React the intermediate with POCl₃/DMF (Vilsmeier Reagent) at 0°C → 80°C.
-
Hydrolysis : Quench with ice/NaOH to liberate the aldehyde.
Caption: Step-by-step synthetic pathway via Vilsmeier-Haack formylation.
B. NMR Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ may be used if solubility is an issue, but expect a +0.5 to +1.0 ppm shift in the aldehyde carbon.
-
Concentration: 10–15 mg of compound in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual CHCl₃ (77.16 ppm for 13C).
Technical Insights & Troubleshooting
Distinguishing from Impurities
-
Unreacted Indole: Look for the C2 signal at 124.8 ppm (in CDCl₃). The target's C2 is much further downfield (~141 ppm).
-
N-H Signal: The parent indole-3-carbaldehyde shows a broad NH proton at ~10.0 ppm and no aliphatic carbons. The target lacks the NH proton and shows the three distinct aliphatic carbons.
-
Regioisomers: C2-formylation is rare under Vilsmeier conditions but possible. A C2-aldehyde would shift the C3 carbon to ~110 ppm (shielded) and the C2 carbon to ~135 ppm.
Solvent Effects
In highly polar solvents like DMSO-d₆, the carbonyl carbon (CHO) may shift slightly upfield (to ~184.0 ppm) due to hydrogen bonding with residual water or solvent interaction, while the N-CH₂ signal may broaden slightly due to quadrupolar relaxation from the adjacent nitrogen.
References
-
Royal Society of Chemistry (RSC). Supporting Information: Facile Synthesis of 3-Formylindoles. (Experimental 13C NMR data for Indole-3-carbaldehyde). Link
-
BenchChem. 1-(2-Methoxyethyl)-1H-indole-2,3-dione Structural Analysis. (Analogous side-chain data). Link
-
Morales-Ríos, M. S., et al. "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry, 1987.[1] (Foundational text for indole substituent effects). Link
-
PubChem. 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. (Confirmation of N-methoxyethyl side chain existence and general shifts). Link
Sources
Comprehensive Structural Validation of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde: A Multi-Methodological Comparison
Executive Summary & Scientific Context
The molecule 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde (CAS: 133400-33-2) is a critical synthetic intermediate, most notably serving as the immediate precursor to JWH-250 (1-pentyl-3-(2-methoxyphenylacetyl)indole analogues). In drug development and forensic analysis, the integrity of this intermediate is paramount. A common synthetic failure mode in indole chemistry is regioisomerism —specifically, the competition between
This guide compares Standard Quality Control (QC) methods against a Comprehensive Structural Certification (CSC) workflow. It argues that while LC-MS is sufficient for purity tracking, it is insufficient for structural validation due to the isobaric nature of potential regioisomers.
Comparative Analytical Framework
The following table contrasts the effectiveness of analytical techniques in validating this specific indole derivative.
| Feature | Method A: Standard QC (LC-UV-MS) | Method B: Comprehensive Certification (NMR + IR) | Verdict |
| Primary Goal | Purity % & Molecular Weight confirmation. | Exact atom-to-atom connectivity & Regiochemistry. | Method B required for release. |
| Regioisomer Detection | Low. | High. Distinct coupling patterns in | NMR is non-negotiable. |
| Functional Group Check | Medium. UV confirms indole chromophore; MS confirms mass. | High. IR confirms Aldehyde ( | Combine IR + NMR. |
| Throughput | High (5 mins/sample). | Low (30-60 mins/sample). | Use A for screening, B for validation. |
Synthetic Context & Impurity Profile
To validate the structure, one must understand the genesis of potential impurities. The standard synthesis involves the
Critical Impurities to Target:
-
Unreacted Starting Material: Indole-3-carbaldehyde (lacks the ethyl chain).
- -Alkylation: Reaction at the aldehyde oxygen (forming an enol ether)—rare but possible under specific hard-base conditions.
-
-Alkylation: Alkylation at the 2-position of the indole ring (thermodynamically less favored than
but possible if is blocked or sterically hindered).
Deep Dive: NMR Spectroscopy (The Gold Standard)
Mass spectrometry (
Expected H NMR Data (400 MHz, DMSO- )
Note: Chemical shifts are approximate and solvent-dependent.
| Position | Shift ( | Multiplicity | Integral | Structural Diagnostic Logic |
| Aldehyde (-CHO) | 9.90 – 10.00 | Singlet ( | 1H | Confirms oxidation state at C3. Absence suggests reduction or degradation. |
| Indole C2-H | 8.20 – 8.35 | Singlet ( | 1H | CRITICAL: If this is a doublet or missing, the alkylation may have occurred at C2. |
| Aromatic Ring | 7.20 – 8.10 | Multiplet ( | 4H | Characteristic indole pattern (C4-C7). |
| 4.35 – 4.45 | Triplet ( | 2H | Deshielded by Nitrogen. Confirms | |
| 3.65 – 3.75 | Triplet ( | 2H | Shielded relative to | |
| 3.20 – 3.30 | Singlet ( | 3H | Terminal methoxy group. |
The "Self-Validating" Logic (NOESY/HMBC)
To prove the alkyl chain is on the Nitrogen (
-
NOESY Experiment: Look for a spatial correlation (NOE) between the
-CH protons (~4.4 ppm) and the C2-H proton (~8.3 ppm) .-
Result: Strong NOE = Confirmed
-substitution. -
Result: No NOE = Suspect
-alkylation or other isomer.
-
-
HMBC Experiment: Look for long-range coupling between Aldehyde proton and C3/C3a/C2 carbons .
Experimental Protocol: Validation Workflow
This protocol ensures a self-validating system where each step filters out specific failure modes.
Step 1: HPLC-PDA Purity Assessment
Objective: Quantify unreacted indole-3-carbaldehyde.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Gradient 10% ACN to 90% ACN in Water (0.1% Formic Acid).
-
Detection: 280 nm (Indole absorption) and 254 nm.
-
Acceptance Criteria: Main peak > 98.0% AUC. No peak at starting material retention time (usually earlier eluting due to lack of alkyl chain).
Step 2: FT-IR Spectroscopy
Objective: Confirm functional groups and rule out
-
Method: ATR (Attenuated Total Reflectance) on neat solid/oil.
-
Key Bands:
-
1640–1660 cm
: Strong stretch (Aldehyde). Absence implies reduction. -
1100–1250 cm
: Strong stretch (Ether). -
Absence of 3200–3400 cm
: No N-H stretch. Presence implies incomplete alkylation.
-
Step 3: Structural Certification (NMR)
Objective: Definitive regiochemical assignment.
-
Solvent: DMSO-
(Preferred over CDCl for solubility and preventing aldehyde hydration). -
Execution: Run standard 1H scan (16 scans).
-
Validation Check: Calculate the ratio of Aliphatic protons (7H total from chain) to Aromatic/Aldehyde protons (6H total). Ratio must be
.
Visualization of Logic & Workflow
Diagram 1: The Validation Decision Tree
This diagram illustrates the logical flow for accepting or rejecting a synthesized batch.
Caption: Logical decision tree for validating this compound, filtering out specific chemical impurities at each stage.
Diagram 2: Synthetic Pathway & Atom Tracking
Visualizing the transformation to highlight where the validation points originate.
Caption: Synthetic pathway showing the origin of the target molecule and potential regioisomeric impurities that necessitate NMR validation.
References
-
Huffman, J. W., et al. (2005). "Structure–activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89-112.[1]
-
Cayman Chemical. (n.d.). "JWH-250 Product Information & Spectral Data." Cayman Chemical Product Database.
-
Organic Syntheses. (2024). "Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction." Organic Syntheses, 101, 21-33.[2]
-
Jackson, G., et al. (2014). "Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers." Forensic Science International, 238, 1-10. (Demonstrates MS limitations in distinguishing regioisomers).
-
PubChem. "1-Methoxy-1H-indole-3-carboxaldehyde Compound Summary." National Library of Medicine.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale underpinning these essential safety protocols. The procedures outlined herein are based on an analysis of the compound's constituent functional groups (indole, aldehyde, ether), data from structurally similar chemicals, and established best practices for laboratory chemical waste management.
Compound Profile and Inferred Hazard Assessment
The primary functional groups of concern are the aromatic indole ring and the aldehyde group. Aldehydes are known for their potential to act as irritants, and some can be toxic.[1] Aromatic heterocyclic compounds like indole can exhibit aquatic toxicity.[2] Therefore, a conservative approach to handling and disposal is mandatory.
Based on safety data for closely related compounds, the following hazards should be assumed:
| Hazard Category | GHS Classification (Inferred) | Potential Effects & Rationale | Source Analogue(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact.[3][4] This is a common property for many aromatic aldehydes. | 1-Methyl-1H-indole-3-carbaldehyde, Indole-3-carboxaldehyde |
| Serious Eye Damage/Irritation | Category 2/2A | Causes serious eye irritation.[3][4] Aldehyde groups can be particularly damaging to sensitive eye tissue. | 1-Methyl-1H-indole-3-carbaldehyde, Indole, Indole-3-carboxaldehyde |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled as a dust or aerosol.[3][4] | 1-Methyl-1H-indole-3-carbaldehyde, Indole-3-carboxaldehyde |
| Hazardous to the Aquatic Environment | Acute Category 1 | Assumed to be toxic or very toxic to aquatic life, a common feature of indole-based compounds.[2] | Indole |
Given this profile, under no circumstances should this chemical be disposed of via drain or general refuse without appropriate treatment and explicit authorization .[5][6]
The Core Principle: Waste Stream Segregation
The foundational principle of proper chemical disposal is the rigorous segregation of waste streams at the point of generation.[5][6] Mixing incompatible or different categories of waste is not only a safety risk but also a violation of hazardous waste regulations. The following decision workflow must be followed for any material contaminated with this compound.
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocols
Always perform these steps wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
Protocol A: Disposal of Unused Reagent and Concentrated Waste
This protocol applies to the original reagent bottle (if unwanted) or any concentrated solutions or solids generated during your work.
-
Container Selection: Select a designated hazardous waste container that is in good condition, made of a compatible material (e.g., borosilicate glass or polyethylene for organic residues), and has a tightly sealing cap.[1] The original product container is often the best choice for unused chemicals.[6]
-
Labeling: The container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office. Clearly write the full chemical name, "this compound," and list any solvents or other chemicals present with their approximate concentrations.[1][5] Do not use abbreviations or chemical formulas.
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6] Ensure it is stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Arranging Disposal: Once the container is full or you have finished the project, contact your EHS office to arrange for a scheduled pickup. Do not allow hazardous waste to accumulate in the lab for extended periods.[6]
Protocol B: Disposal of Contaminated Solid Waste
This protocol applies to non-sharp items such as used gloves, contaminated bench paper, weigh boats, and silica gel from chromatography.
-
Container: Use a designated container for chemically contaminated solid waste. This is typically a sturdy cardboard box or a pail lined with a clear plastic bag.[6]
-
Collection: Place all contaminated solid items directly into this container. Do not dispose of these items in the regular trash.
-
Labeling and Disposal: When the container is full, seal the bag, close the container, and label it clearly as "Chemically Contaminated Solid Waste." Arrange for pickup through your EHS office.
Protocol C: Management of Dilute Aqueous Waste
This protocol applies to aqueous layers from extractions or quench steps that may contain trace to moderate amounts of the target compound.
-
Collection: Collect all aqueous waste containing the compound in a dedicated "Aqueous Hazardous Waste" container.
-
No Drain Disposal: Direct disposal of this aqueous waste to the sanitary sewer is prohibited.[5] The inferred aquatic toxicity of the indole nucleus presents a significant environmental hazard.[2]
-
On-Site Treatment (Expert Use Only):
-
Principle: Some regulations may permit the on-site deactivation of certain aldehydes to render them non-hazardous, which could then potentially be approved for drain disposal by the local sewer authority.[7] This typically involves chemical treatment to oxidize the aldehyde to a less toxic carboxylic acid.[1]
-
Critical Caveat: This is an advanced procedure that must not be attempted without:
-
Developing a validated, documented treatment protocol specific to this compound.
-
Receiving explicit, written permission from your institution's EHS office and the local water authority.[7]
-
Verifying the completeness of the reaction (e.g., via analytical testing) to ensure the final effluent meets all local discharge limits.[7]
-
-
Default Procedure: In the absence of an approved treatment protocol, all aqueous waste containing this compound must be collected and disposed of as liquid hazardous waste as described in Protocol A.
-
Emergency Procedures: Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.
-
Small Spill Cleanup (if trained):
-
Wear appropriate PPE (double-gloving may be advisable).
-
Contain the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels on a solvent-based spill.
-
Gently sweep up the absorbed material and place it in a sealed, labeled container for disposal as hazardous solid waste (Protocol B).
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- Focus on: Treatment by Aldehyde Deactivation.
- Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
- 1-(2-Methoxy-ethyl)-1H-indole-3-carbaldehyde Product Page. Santa Cruz Biotechnology, Inc.
- Hazardous Waste Disposal Guide. Dartmouth College, Environmental Health and Safety.
- Safety Data Sheet: INDOLE (2-13C, 98%).
- Safety Data Sheet: 1-Methyl-1H-indole-3-carbaldehyde. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
- Safety D
- Safety Data Sheet: Indole-3-carboxaldehyde. Cayman Chemical.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. isotope.com [isotope.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. apps.ecology.wa.gov [apps.ecology.wa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



